molecular formula C17H17ClN6O2 B116390 2-Oxo-Zoniporide Hydrochloride

2-Oxo-Zoniporide Hydrochloride

Cat. No.: B116390
M. Wt: 372.8 g/mol
InChI Key: OPNQWOPWCHKKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-Zoniporide Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNQWOPWCHKKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of 2-Oxo-Zoniporide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxo-Zoniporide Hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). The document details its chemical structure, properties, and synthesis, including both a proposed chemical pathway and an established enzymatic method. Furthermore, it elucidates the key signaling pathways affected by the inhibition of NHE-1.

Chemical Structure and Properties

2-Oxo-Zoniporide is the major metabolite of Zoniporide, formed through the oxidation of the quinoline ring. The hydrochloride salt enhances the compound's solubility.

Chemical Name: 5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride[1] Molecular Formula: C₁₇H₁₇ClN₆O₂[1] Molecular Weight: 372.81 g/mol [1] CAS Number: 372078-42-7[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight372.81 g/mol [1]
Molecular FormulaC₁₇H₁₇ClN₆O₂[1]
IUPAC Name5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride[1]
CAS Number372078-42-7[1]
Purity (Commercial)>95% (HPLC)LGC Standards

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: chemical synthesis involving the oxidation of Zoniporide or an enzymatic approach leveraging the metabolic pathway.

Proposed Chemical Synthesis

Experimental Protocol:

Step 1: Oxidation of Zoniporide to 2-Oxo-Zoniporide

  • Dissolution: Dissolve Zoniporide in a suitable organic solvent such as acetic acid or a mixture of acetic acid and water.

  • Oxidation: To the solution, add an oxidizing agent. Common reagents for the oxidation of quinolines to quinolin-2-ones include potassium permanganate (KMnO₄) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine.

  • Purification: The crude 2-Oxo-Zoniporide is purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-Oxo-Zoniporide in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of 2-Oxo-Zoniporide with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Enzymatic Synthesis

2-Oxo-Zoniporide is the primary metabolite of Zoniporide, formed by the action of aldehyde oxidase (AO). This enzymatic conversion can be utilized for its synthesis, particularly for generating standards for metabolic studies.

Experimental Protocol:

  • Enzyme Source: A preparation containing aldehyde oxidase is required. This can be in the form of human liver S9 fractions or a recombinant system expressing human AO.

  • Incubation: Zoniporide is incubated with the enzyme source in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Cofactors: The reaction may require cofactors, although AO typically utilizes molybdenum.

  • Monitoring: The formation of 2-Oxo-Zoniporide is monitored over time using LC-MS/MS.

  • Extraction and Purification: Once a sufficient amount of the product has been formed, the reaction is stopped (e.g., by adding a quenching solvent like acetonitrile). The product is then extracted and purified using techniques such as solid-phase extraction (SPE) followed by preparative HPLC.

  • Salt Formation: The purified 2-Oxo-Zoniporide can be converted to the hydrochloride salt as described in the chemical synthesis protocol.

Table 2: Kinetic Data for the Enzymatic Formation of 2-Oxo-Zoniporide

ParameterValueSpeciesEnzyme SourceSource
Kₘ3.4 µMHumanLiver S9 Fraction[2]
Vₘₐₓ74 pmol/min/mg proteinHumanLiver S9 Fraction[2]

Mechanism of Action and Signaling Pathways

This compound functions as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Inhibition of NHE-1 has been shown to have significant effects on various downstream signaling pathways, particularly in the context of cellular stress, inflammation, and proliferation.

The inhibition of NHE-1 leads to intracellular acidification, which can modulate the activity of pH-sensitive enzymes and transcription factors. Notably, NHE-1 inhibition has been linked to the attenuation of the NF-κB and ERK1/2 signaling pathways.

NHE1_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NHE1 NHE-1 Intracellular_H Intracellular H⁺ ↑ (Acidification) NHE1->Intracellular_H Blocks H⁺ extrusion 2_Oxo_Zoniporide 2-Oxo-Zoniporide Hydrochloride 2_Oxo_Zoniporide->NHE1 Inhibits IKK IKK Intracellular_H->IKK Inhibits MEK MEK1/2 Intracellular_H->MEK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκB ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocation Gene_Expression ↓ Inflammatory & Proliferative Gene Expression NFkB_n->Gene_Expression ERK_n->Gene_Expression

Caption: NHE-1 Inhibition Signaling Pathway.

Diagram Description: this compound inhibits the sodium-hydrogen exchanger 1 (NHE-1) at the plasma membrane. This leads to an increase in intracellular proton concentration (acidification). The resulting lower intracellular pH can inhibit the activity of key signaling kinases such as IKK (IκB kinase) and MEK1/2. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Similarly, inhibition of the MEK1/2-ERK1/2 cascade prevents the nuclear translocation of ERK1/2. The net effect is a reduction in the transcription of genes involved in inflammation and cell proliferation.

Experimental Workflows

A typical experimental workflow to evaluate the efficacy of newly synthesized this compound would involve confirming its identity and purity, followed by in vitro assays to assess its biological activity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation Synthesis Chemical or Enzymatic Synthesis Purification Purification (Chromatography) Synthesis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Characterization HPLC/UPLC for Purity Mass Spectrometry for MW NMR for Structure Salt_Formation->Characterization NHE1_Assay In vitro NHE-1 Inhibition Assay (e.g., pH recovery assay) Characterization->NHE1_Assay Cell_Viability Cell Viability Assay (e.g., MTT, MTS) NHE1_Assay->Cell_Viability Western_Blot Western Blot for Signaling Proteins (p-ERK, IκB) Cell_Viability->Western_Blot

Caption: Experimental workflow for synthesis and evaluation.

Workflow Description: The workflow begins with the synthesis of 2-Oxo-Zoniporide, followed by purification and conversion to its hydrochloride salt. The identity and purity of the final compound are confirmed using analytical techniques such as HPLC/UPLC, mass spectrometry, and NMR. Subsequently, the biological activity is assessed through in vitro assays, including a direct measure of NHE-1 inhibition, evaluation of its effect on cell viability, and analysis of its impact on downstream signaling pathways via western blotting for key phosphorylated proteins.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical structure, and biological context of this compound. The proposed chemical synthesis, alongside the established enzymatic method, offers pathways for obtaining this compound for research purposes. The elucidation of its mechanism of action as an NHE-1 inhibitor and its impact on key cellular signaling pathways underscores its potential as a pharmacological tool and a lead compound for drug development, particularly in therapeutic areas where modulation of intracellular pH and related signaling is beneficial. Further research into the chemical synthesis and biological applications of this compound is warranted to fully explore its therapeutic potential.

References

The Role of NHE-1 Inhibition in Cardioprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sodium-hydrogen exchanger isoform 1 (NHE-1) as a therapeutic target for cardioprotection. It covers the core mechanisms of NHE-1's involvement in cardiac pathophysiology, the effects of its inhibition, and detailed methodologies for preclinical and clinical investigation.

Introduction: The Sodium-Hydrogen Exchanger 1 (NHE-1) in the Myocardium

The sodium-hydrogen exchanger (NHE) family comprises membrane proteins that regulate intracellular pH (pHi) and cell volume.[1] In the human myocardium, NHE-1 is the predominant isoform.[1][2][3] It functions by extruding one intracellular proton in exchange for one extracellular sodium ion in an electroneutral process.[2][4] While crucial for cellular homeostasis, hyperactivity of NHE-1 is implicated in various cardiac pathologies, including ischemia-reperfusion (I/R) injury, cardiac hypertrophy, and heart failure.[1][3][5]

During myocardial ischemia, anaerobic glycolysis leads to intracellular acidosis, which in turn activates NHE-1.[6] This sustained activation results in an accumulation of intracellular sodium ([Na+]i). The elevated [Na+]i then reverses the normal operation of the sodium-calcium exchanger (NCX), leading to an influx of calcium ([Ca2+]i) and subsequent calcium overload.[2][5][7][8] This calcium overload is a central driver of myocardial injury, triggering hypercontracture, mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately, cell death through necrosis and apoptosis.[4][8]

Mechanism of Cardioprotection via NHE-1 Inhibition

Inhibition of NHE-1 is a promising strategy for mitigating myocardial injury. By blocking the initial surge in [Na+]i during ischemia and reperfusion, NHE-1 inhibitors prevent the subsequent pathological rise in [Ca2+]i.[7][9][10][11] This helps to preserve ionic homeostasis, protect mitochondrial function, and reduce the extent of cell death.[12][13] Preclinical studies have consistently demonstrated that NHE-1 inhibition reduces infarct size, attenuates cardiac remodeling, and improves cardiac function in models of I/R injury and heart failure.[1][3][4]

Signaling Pathways in NHE-1 Mediated Cardiac Injury

The activation of NHE-1 and the subsequent ionic imbalance trigger a cascade of downstream signaling events that contribute to cardiac pathology.

cluster_0 Ischemia/Reperfusion cluster_1 Hypertrophic Signaling Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis Reperfusion Reperfusion NHE1 NHE-1 Activation Reperfusion->NHE1 Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Injury Myocardial Injury (Necrosis, Apoptosis) Ca_Overload->Injury NHE1_hyper Sustained NHE-1 Activation Ca_Overload_hyper ↑ Intracellular Ca2+ NHE1_hyper->Ca_Overload_hyper Calcineurin Calcineurin Activation Ca_Overload_hyper->Calcineurin CaMKII CaMKII Activation Ca_Overload_hyper->CaMKII NFAT NFAT Nuclear Translocation Calcineurin->NFAT HDAC HDAC Nuclear Export CaMKII->HDAC Gene_Expression Pro-hypertrophic Gene Expression NFAT->Gene_Expression HDAC->Gene_Expression Hypertrophy Cardiac Hypertrophy & Heart Failure Gene_Expression->Hypertrophy

Caption: NHE-1 signaling in cardiac injury and hypertrophy.

NHE-1 Inhibitors in Cardioprotection

Several selective NHE-1 inhibitors have been developed and investigated for their cardioprotective effects. The most notable among these are Cariporide, Eniporide, Zoniporide, and Sabiporide.

Preclinical Data Summary

The following table summarizes key preclinical findings for prominent NHE-1 inhibitors.

InhibitorAnimal ModelExperimental ConditionKey FindingsReference(s)
Cariporide RabbitIschemia/ReperfusionReduced infarct size and improved post-ischemic functional recovery.[14]
RatPost-infarction remodelingAttenuated cardiac hypertrophy and fibrosis.[7]
Transgenic Mice (β1-adrenergic receptor)Chronic β-adrenergic stimulationPrevented hypertrophy, fibrosis, and heart failure.[15]
Sabiporide RatIschemia/ReperfusionDose-dependently reduced arrhythmias and infarct size (ED50 = 0.14 mg/kg). Reduced infarct size by 38.6% when given before reperfusion.[16][17]
RatSepsisImproved cardiovascular function and reduced mortality.[18]
PigMetabolic AcidosisImproved cardiac output by 51% and reduced plasma troponin-I by 54%.[19]
Zoniporide RabbitIschemia/ReperfusionDose-dependent reduction in infarct size (ED50 = 0.45 mg/kg/h).[20]
PigCardiopulmonary bypassImproved preservation of left ventricular pressures.[21]
KR-33028 RatHypoxia in cardiomyocytesPotent cytoprotective effects, more potent than Cariporide and Sabiporide.[22][23]
Clinical Trial Data

Despite promising preclinical results, the translation of NHE-1 inhibitors to clinical practice has been challenging.

Trial (Inhibitor)Patient PopulationKey FindingsReference(s)
GUARDIAN (Cariporide) High-risk cardiac surgery (CABG)In a subgroup analysis, Cariporide significantly reduced the incidence of death and myocardial infarction.[21]
EXPEDITION (Cariporide) High-risk CABGReduced the combined endpoint of death or myocardial infarction, but was associated with an increased risk of stroke and overall mortality.[24][25]
ESCAMI (Eniporide) Acute Myocardial InfarctionNo overall clinical benefit. A subgroup with late reperfusion (>4h) showed a reduced incidence of heart failure.[25]
Zoniporide Trial Noncardiac vascular surgeryFailed to demonstrate efficacy in reducing a composite cardiovascular endpoint. The trial was stopped early for futility.[26][27]

Key Experimental Protocols

This section details common methodologies used to evaluate the cardioprotective effects of NHE-1 inhibitors in preclinical settings.

In Vivo Myocardial Ischemia/Reperfusion Model

This protocol describes the induction of myocardial infarction in a rat model through coronary artery ligation.

G A Anesthetize and Ventilate Rat B Perform Thoracotomy to Expose Heart A->B C Place Suture Around Left Anterior Descending (LAD) Artery B->C D Induce Ischemia: Tighten Suture to Occlude LAD (e.g., 30 minutes) C->D E Administer NHE-1 Inhibitor or Vehicle (Pre-ischemia, during ischemia, or pre-reperfusion) D->E F Induce Reperfusion: Release Suture (e.g., 2 hours) D->F E->F G Euthanize Animal and Excise Heart F->G H Assess Infarct Size and Cardiac Function G->H

Caption: Workflow for in vivo myocardial I/R model.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat) and initiate mechanical ventilation.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart.

  • Coronary Ligation: Carefully pass a suture around the left anterior descending (LAD) coronary artery.

  • Ischemia: Occlude the LAD by tightening the suture. Ischemia is typically maintained for 20-40 minutes in rodent models.[28]

  • Drug Administration: The NHE-1 inhibitor or vehicle is administered at a predetermined time (before ischemia, during ischemia, or just before reperfusion).

  • Reperfusion: Release the suture to allow blood flow to return to the myocardium. Reperfusion is usually maintained for at least 60-120 minutes.[28]

  • Tissue Harvesting: At the end of the reperfusion period, the animal is euthanized, and the heart is excised for analysis.

Measurement of Myocardial Infarct Size

The most common method for quantifying infarct size is triphenyltetrazolium chloride (TTC) staining.[29]

Methodology:

  • Heart Slicing: After excision, the heart is typically frozen and sliced into uniform sections.

  • TTC Incubation: The slices are incubated in a TTC solution (e.g., 1% TTC in phosphate buffer) at 37°C for 15-20 minutes.[29]

  • Mechanism of Staining: Viable myocardium contains dehydrogenase enzymes that reduce TTC to a red formazan pigment. Infarcted tissue lacks these enzymes and remains pale.[29]

  • Image Analysis: The heart slices are photographed, and the areas of viable (red) and infarcted (pale) tissue are quantified using imaging software.

  • Data Expression: Infarct size is typically expressed as a percentage of the area at risk (the total area of the ventricle).[29]

Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac function in live animals.

Methodology:

  • Anesthesia: The animal is lightly anesthetized to minimize movement.

  • Image Acquisition: Using a high-frequency ultrasound probe, two-dimensional images of the heart are obtained in long-axis and short-axis views.

  • Measurements: Key parameters are measured from the images, including:

    • Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

    • Wall thickness.

  • Calculations: From these measurements, critical functional indices are calculated:

    • Ejection Fraction (EF%): The percentage of blood ejected from the left ventricle with each beat.

    • Fractional Shortening (FS%): The percentage change in the left ventricular internal diameter between diastole and systole.

    • Wall Motion Score Index (WMSI): A measure of regional wall motion abnormalities, which can be correlated with infarct size.[30]

Conclusion and Future Directions

NHE-1 inhibition remains a compelling therapeutic strategy for cardioprotection, backed by a substantial body of preclinical evidence. The core mechanism, centered on preventing intracellular sodium and subsequent calcium overload, is well-established.[7][11] However, the translation of this promise into clinical success has been hindered by off-target effects and a narrow therapeutic window, as evidenced by major clinical trials.[1][25]

Future research in this field should focus on:

  • Developing novel NHE-1 inhibitors with greater cardiac specificity and improved safety profiles.[1]

  • Investigating the role of mitochondrial NHE-1 , which has emerged as a potential direct target for cardioprotection.[12][13][31]

  • Identifying patient populations most likely to benefit from NHE-1 inhibition, potentially using biomarkers to guide therapy.

  • Exploring combination therapies where NHE-1 inhibitors could augment the effects of other cardioprotective agents.

A deeper understanding of the nuanced regulation of NHE-1 in different pathological states will be critical for harnessing its full therapeutic potential in the fight against cardiovascular disease.

References

Zoniporide Hydrochloride: A Technical Guide to the Hydrate and Anhydrous Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a critical protein involved in intracellular pH regulation. Its role in cardioprotection, particularly in the context of ischemia-reperfusion injury, has been a subject of significant research. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, bioavailability, and manufacturability. This technical guide provides an in-depth comparison of zoniporide hydrochloride hydrate and its corresponding anhydrous form. While specific comparative data for zoniporide hydrochloride is not extensively available in public literature, this guide synthesizes general principles of solid-state chemistry with the known pharmacology of zoniporide to offer a comprehensive overview for drug development professionals. This document outlines the key physicochemical differences, the experimental protocols for their characterization, and the underlying signaling pathways of zoniporide's mechanism of action.

Introduction to Zoniporide and Solid-State Forms

Zoniporide hydrochloride is a pyrazolylguanidine derivative that has demonstrated significant promise in preclinical studies for mitigating myocardial damage following ischemic events.[1][2] The solid form of an API can exist in various states, including crystalline polymorphs, amorphous forms, and solvates, such as hydrates. A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice. The corresponding anhydrous form lacks these integrated water molecules.[3]

The choice between developing a hydrate or an anhydrous form of a drug is a critical decision in the pharmaceutical development process. This decision is influenced by a multitude of factors including stability, solubility, dissolution rate, and hygroscopicity.[3] Generally, the anhydrous form may exhibit higher solubility and faster dissolution, but can be more susceptible to hydration, leading to physical and chemical instability. Conversely, a hydrate is often more stable at ambient humidity but may have lower solubility.[3]

Physicochemical Properties: Hydrate vs. Anhydrous Form

The presence of water molecules in the crystal lattice of zoniporide hydrochloride hydrate imparts distinct physicochemical properties compared to its anhydrous counterpart. The following tables summarize the expected differences based on general principles of solid-state chemistry, as specific public data for zoniporide is limited.

Table 1: Comparative Physicochemical Properties of Zoniporide Hydrochloride Hydrate and Anhydrous Form (Illustrative)

PropertyZoniporide Hydrochloride Hydrate (Illustrative)Zoniporide Hydrochloride Anhydrous (Illustrative)Significance in Drug Development
Molecular Formula C₁₇H₁₆N₆O · HCl · H₂OC₁₇H₁₆N₆O · HClDefines the composition and molecular weight, impacting dosage calculations.
Molecular Weight 374.83 g/mol 356.81 g/mol Affects formulation calculations and API quantification.
Appearance White to off-white crystalline powderWhite to off-white crystalline powderImportant for visual inspection and quality control.
Water Content (Karl Fischer) ~4.8% (for monohydrate)< 0.5%Confirms the hydration state and is a critical quality attribute.
Melting Point (DSC) Lower, often exhibits dehydration before meltingHigherA key indicator of purity and solid form identity. The dehydration endotherm is characteristic of the hydrate.
Aqueous Solubility LowerHigherDirectly influences the dissolution rate and potentially the bioavailability of the drug.
Hygroscopicity (DVS) Non-hygroscopic to slightly hygroscopicModerately to very hygroscopicCritical for determining handling, packaging, and storage conditions to prevent physical form conversion and degradation.
Solid-State Stability Generally more stable under humid conditionsProne to conversion to the hydrate formImpacts shelf-life and the selection of the final solid form for the drug product.

Table 2: Illustrative Thermal Analysis Data for Zoniporide Hydrochloride Forms

Analytical TechniqueObservation for Hydrate Form (Illustrative)Observation for Anhydrous Form (Illustrative)Interpretation
TGA Weight loss corresponding to one mole of water upon heating.No significant weight loss until decomposition temperature.Thermogravimetric Analysis (TGA) quantifies the amount of water in the hydrate.
DSC An initial endotherm corresponding to dehydration, followed by a melting endotherm at a higher temperature.A single, sharp endotherm at the melting point.Differential Scanning Calorimetry (DSC) identifies phase transitions like dehydration and melting, providing a thermal fingerprint of each form.

Experimental Protocols for Solid-State Characterization

The differentiation and characterization of the hydrate and anhydrous forms of zoniporide hydrochloride rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (PXRD)
  • Objective: To identify the crystalline form based on the unique diffraction pattern.

  • Methodology:

    • A small amount of the sample powder (approximately 20-50 mg) is gently packed into a sample holder.

    • The sample is placed in the PXRD instrument.

    • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) at a specific wavelength (e.g., 1.5406 Å).

    • The diffraction pattern is recorded as the detector scans over a range of 2θ angles (e.g., 2° to 40°).

    • The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline solid. The hydrate and anhydrous forms will exhibit distinct diffraction patterns.

Thermal Analysis: DSC and TGA
  • Objective: To investigate the thermal behavior, including dehydration and melting events.

  • Methodology:

    • Differential Scanning Calorimetry (DSC):

      • A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

      • An empty sealed pan is used as a reference.

      • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

      • The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic events (like melting or dehydration) and exothermic events (like crystallization) are recorded.

    • Thermogravimetric Analysis (TGA):

      • A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

      • The pan is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

      • The change in mass of the sample is continuously monitored and recorded as a function of temperature. A weight loss step at a specific temperature range can indicate the loss of water (dehydration).

Dynamic Vapor Sorption (DVS)
  • Objective: To assess the hygroscopicity and physical stability of the solid forms under varying humidity conditions.

  • Methodology:

    • A small amount of the sample (typically 5-10 mg) is placed in the DVS instrument's microbalance.

    • The sample is initially dried under a stream of dry nitrogen (0% relative humidity, RH) to establish a baseline dry mass.

    • The relative humidity of the nitrogen stream is then incrementally increased in steps (e.g., from 0% to 90% RH in 10% increments), and the change in sample mass is monitored until equilibrium is reached at each step.

    • Following the sorption phase, the RH is incrementally decreased to generate a desorption isotherm.

    • The resulting sorption-desorption profile reveals the extent and rate of water uptake, indicating the hygroscopicity of the material. A significant and sharp increase in water uptake for the anhydrous form may indicate a conversion to the hydrate form.

Karl Fischer Titration
  • Objective: To accurately quantify the water content in the sample.

  • Methodology:

    • A known mass of the sample is dissolved in a suitable anhydrous solvent (e.g., methanol).

    • The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

    • The endpoint of the titration is detected potentiometrically.

    • The amount of water in the sample is calculated based on the volume of titrant consumed. This technique is highly specific for water and is considered the gold standard for water content determination.

Visualization of Experimental and Signaling Pathways

Experimental Workflow for Solid-Form Comparison

The following diagram illustrates a typical workflow for the characterization and comparison of the hydrate and anhydrous forms of an API like zoniporide hydrochloride.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment s1 Zoniporide HCl Hydrate c1 PXRD s1->c1 Characterize Hydrate c2 Thermal Analysis (DSC/TGA) s1->c2 Characterize Hydrate c3 Hygroscopicity (DVS) s1->c3 Characterize Hydrate c4 Water Content (Karl Fischer) s1->c4 Characterize Hydrate s2 Zoniporide HCl Anhydrous s2->c1 Characterize Anhydrous s2->c2 Characterize Anhydrous s2->c3 Characterize Anhydrous s2->c4 Characterize Anhydrous st1 Forced Degradation c1->st1 c2->st1 c3->st1 c4->st1 st2 Long-term & Accelerated Stability st1->st2 Inform long-term studies

Caption: Experimental workflow for comparing hydrate and anhydrous forms.
Signaling Pathway of Zoniporide in Cardioprotection

Zoniporide exerts its cardioprotective effects primarily by inhibiting the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and a subsequent overload of intracellular Ca2+ via the Na+/Ca2+ exchanger. This Ca2+ overload contributes to cell injury and death. By inhibiting NHE-1, zoniporide attenuates these detrimental ionic shifts.[1] Furthermore, studies have indicated that the cardioprotective action of zoniporide involves the activation of the JAK-STAT signaling pathway, specifically leading to the phosphorylation of STAT3.

signaling_pathway cluster_ischemia Myocardial Ischemia/Reperfusion cluster_nhe1 NHE-1 Activity cluster_zoniporide Zoniporide Intervention cluster_stat Cardioprotective Signaling ischemia Intracellular Acidosis (↓pH) nhe1 NHE-1 Activation ischemia->nhe1 na_influx ↑ Intracellular Na+ nhe1->na_influx ca_overload ↑ Intracellular Ca²⁺ (via NCX) na_influx->ca_overload injury Cell Injury & Death ca_overload->injury zoniporide Zoniporide zoniporide->nhe1 Inhibits jak_stat JAK-STAT Pathway zoniporide->jak_stat Activates p_stat3 ↑ p-STAT3 jak_stat->p_stat3 cardioprotection Cardioprotection p_stat3->cardioprotection

Caption: Zoniporide's mechanism of action in cardioprotection.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Oxo-Zoniporide Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments involving 2-Oxo-Zoniporide Hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). The primary application of this compound is in the investigation of cardioprotection against myocardial ischemic injury.[1][2]

Mechanism of Action

This compound exerts its effect by inhibiting the NHE-1 transporter. During ischemia, intracellular protons accumulate, activating NHE-1 to exchange intracellular H+ for extracellular Na+. This leads to an intracellular Na+ overload, which in turn reverses the Na+/Ca2+ exchanger, causing a detrimental increase in intracellular Ca2+. This calcium overload contributes to cell death and myocardial injury. By blocking NHE-1, this compound prevents this cascade, thereby protecting the myocardium.[2]

NHE1_Inhibition_Pathway cluster_ischemia Ischemic Cell cluster_intervention Therapeutic Intervention Ischemia Ischemia H_ion ↑ Intracellular [H+] Ischemia->H_ion NHE1_active NHE-1 Activation H_ion->NHE1_active Na_ion ↑ Intracellular [Na+] NHE1_active->Na_ion Na+ in / H+ out NCX_reverse Reverse Mode NCX Na_ion->NCX_reverse Ca_ion ↑ Intracellular [Ca2+] NCX_reverse->Ca_ion Ca2+ in / Na+ out Injury Myocardial Injury Ca_ion->Injury Cardioprotection Cardioprotection Zoniporide 2-Oxo-Zoniporide HCl NHE1_blocked NHE-1 Blockade Zoniporide->NHE1_blocked NHE1_blocked->NHE1_active NHE1_blocked->Cardioprotection

Caption: Signaling pathway of NHE-1 inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of Zoniporide, the parent compound of 2-Oxo-Zoniporide.

ParameterSpeciesModelValueReference
In Vitro Potency
IC50 (NHE-1 Inhibition)HumanPlatelet Swelling14 nM[3]
EC50 (Infarct Size Reduction)RabbitIsolated Heart (Langendorff)0.25 nM[3][4]
IC50 (NHE-1 Inhibition)RatVentricular Myocytes (25°C)73 nM[5][6]
IC50 (NHE-1 Inhibition)RatPlatelets (25°C)67 nM[5][6]
In Vivo Efficacy
ED50 (Infarct Size Reduction)RabbitAnesthetized Open-Chest0.45 mg/kg/h[3][4]
Infarct Size ReductionRabbitIsolated Heart (50 nM)83%[3][4]
Platelet Swelling InhibitionRabbitAnesthetized Open-Chest (4 mg/kg/h)93%[3]
Animal ModelDrug AdministrationIschemia DurationReperfusion DurationKey FindingsReference
Rabbit
Anesthetized Open-ChestIV infusion (0.15-2.5 mg/ml at 5 ml/h)30 min120 minDose-dependent reduction in infarct size. No significant hemodynamic changes.[4][7]
Rat
Isolated, Blood-Perfused HeartIV bolus (1 mg/kg) + infusion (1.98 mg/kg/h) to support animal150 min (hypothermic)60 minImproved preservation of left ventricular pressures. Reduced neutrophil accumulation.[5][6]

Experimental Protocols

Rabbit Model of Myocardial Ischemia-Reperfusion

This protocol is designed to assess the cardioprotective effects of this compound in an in vivo model of myocardial infarction.

1. Animal Preparation:

  • Species: Male New Zealand White rabbits (3-4 kg).

  • Anesthesia: Anesthetize with sodium pentobarbital (30 mg/kg i.v.) and maintain with a continuous infusion (16 mg/kg/h).[7]

  • Ventilation: Perform a tracheotomy and ventilate with 100% oxygen. Adjust the ventilator to maintain normal blood pH and pCO2.[7]

  • Instrumentation:

    • Place a catheter in the left jugular vein for drug administration.[7]

    • Place a fluid-filled catheter in the left carotid artery for blood pressure measurement.[7]

    • Expose the heart via a left thoracotomy and place a suture around a branch of the left coronary artery.[7]

    • Monitor Lead II ECG.[7]

  • Temperature: Maintain body temperature at 38.5°C using a heating pad.[7]

2. Experimental Procedure:

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery.

  • Drug Administration:

    • Dissolve this compound in normal saline.[7]

    • Begin infusion of the drug or vehicle 30 minutes prior to inducing ischemia. A suggested dose range is 0.15 to 2.5 mg/ml, delivered at a constant rate of 5 ml/h for a total of 2 hours.[7]

  • Ischemia: Induce regional ischemia by tightening the coronary artery snare for 30 minutes.[7]

  • Reperfusion: Release the snare and allow for 120 minutes of reperfusion.[7]

  • Endpoint Analysis: At the end of reperfusion, excise the heart to measure infarct size and the area at risk.

Rabbit_Ischemia_Workflow cluster_prep Animal Preparation cluster_procedure Experimental Procedure Anesthesia Anesthesia Ventilation Ventilation Anesthesia->Ventilation Instrumentation Instrumentation Ventilation->Instrumentation Stabilization Stabilization Instrumentation->Stabilization Drug_Admin Drug/Vehicle Infusion (30 min) Stabilization->Drug_Admin Ischemia Coronary Occlusion (30 min) Drug_Admin->Ischemia Reperfusion Reperfusion (120 min) Ischemia->Reperfusion Endpoint Endpoint Analysis (Infarct Size) Reperfusion->Endpoint

Caption: Workflow for the rabbit myocardial ischemia-reperfusion model.

Rat Model of Cardiopulmonary Bypass

This protocol simulates conditions of cardiac surgery with cardiopulmonary bypass to evaluate the efficacy of this compound.

1. Animal Preparation (Support Rat):

  • Species: Adult rat.

  • Anesthesia and Instrumentation: Anesthetize and instrument the support animal to provide a blood supply to the isolated heart.

2. Isolated Heart Preparation:

  • Species: Adult rat.

  • Perfusion: Perfuse the isolated heart with blood from the support animal.

3. Experimental Procedure:

  • Drug Administration:

    • Administer a loading bolus of this compound (e.g., 1 mg/kg i.v.) to the support animal.[5][6]

    • Follow with a continuous infusion (e.g., 1.98 mg/kg/h i.v.) to the support animal to achieve a desired plasma concentration.[5][6]

  • Cardioplegic Arrest and Ischemia:

    • Induce cardioplegic arrest.

    • Subject the isolated heart to hypothermic ischemia (e.g., 150 minutes at 25°C).[5][6]

  • Reperfusion: Reperfuse the heart with normothermic blood (e.g., 60 minutes at 37°C).[5][6]

  • Endpoint Analysis:

    • Monitor left ventricular end-diastolic and developed pressures during reperfusion.[5][6]

    • Measure myocardial myeloperoxidase (MPO) activity as an indicator of neutrophil accumulation.[5]

Rat_CPB_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure Support_Rat Anesthetize & Instrument Support Rat Drug_Admin Drug Administration (Bolus + Infusion) Support_Rat->Drug_Admin Isolated_Heart Isolate & Perfuse Donor Heart Isolated_Heart->Drug_Admin Ischemia Cardioplegic Arrest & Hypothermic Ischemia (150 min) Drug_Admin->Ischemia Reperfusion Normothermic Reperfusion (60 min) Ischemia->Reperfusion Endpoint Functional & Biochemical Analysis Reperfusion->Endpoint

Caption: Workflow for the rat cardiopulmonary bypass model.

References

Preparing 2-Oxo-Zoniporide Hydrochloride Stock Solution: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the preparation and use of 2-Oxo-Zoniporide Hydrochloride, a potent inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1), for research purposes. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

2-Oxo-Zoniporide is a metabolite of Zoniporide, a selective and potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE-1 activity has been implicated in various pathological conditions, including myocardial ischemia-reperfusion injury and cancer. This compound serves as a valuable tool for investigating the physiological and pathophysiological roles of NHE-1.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₆O₂ ⋅ HCl[2]
Molecular Weight 372.81 g/mol [2]
Appearance Pale yellow to light brown solid[3]
Solubility Slightly soluble in DMSO and Methanol (heating may improve solubility)[3][4]
Storage Hygroscopic, store at -20°C under an inert atmosphere[3][4]

Stock Solution Preparation

3.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Water bath or heat block

3.2. Protocol

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Carefully weigh the desired amount of this compound powder. Due to its hygroscopic nature, minimize its exposure to air.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 268.2 µL of DMSO to 1 mg of this compound (Molecular Weight: 372.81 g/mol ).

    • Vortex the solution thoroughly to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming (e.g., 37°C for 10-15 minutes) may be applied.[3][4] Ensure the vial is tightly capped during warming.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in tightly sealed, light-protected vials.

3.3. Stability

Experimental Protocols: Inhibition of NHE-1 Activity in Cell Culture

The following is a general protocol for assessing the inhibitory effect of this compound on NHE-1 activity by measuring intracellular pH changes using the fluorescent indicator BCECF-AM. This protocol should be optimized for your specific cell type and experimental conditions.

4.1. Principle

This assay measures the rate of recovery of intracellular pH (pHi) following an acid load. In the presence of an NHE-1 inhibitor like this compound, this recovery will be attenuated.

4.2. Materials

  • Cells expressing NHE-1 (e.g., H9c2 cardiomyocytes, various cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Ammonium chloride (NH₄Cl)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Cariporide, another known NHE-1 inhibitor)

  • Vehicle control (DMSO)

  • Black, clear-bottom 96-well microplates suitable for fluorescence measurements

  • Fluorescence plate reader with excitation filters at ~440 nm and ~490 nm, and an emission filter at ~535 nm

4.3. Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay NHE-1 Activity Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate and culture overnight load_bcecf Load cells with BCECF-AM seed_cells->load_bcecf wash_cells Wash cells to remove extracellular dye load_bcecf->wash_cells add_inhibitor Add 2-Oxo-Zoniporide HCl, positive control, or vehicle wash_cells->add_inhibitor acid_load Induce acid load with NH4Cl add_inhibitor->acid_load measure_ph Measure pHi recovery by monitoring fluorescence acid_load->measure_ph calculate_rate Calculate the rate of pHi recovery measure_ph->calculate_rate compare_groups Compare treatment groups to controls calculate_rate->compare_groups

Caption: Experimental workflow for assessing NHE-1 inhibition.

4.4. Detailed Protocol

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in complete medium.

  • Dye Loading:

    • Prepare a BCECF-AM loading solution (typically 1-5 µM) in a suitable buffer (e.g., PBS or serum-free medium).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • Inhibitor Incubation:

    • Prepare serial dilutions of this compound in the appropriate buffer. A starting concentration range of 1 nM to 10 µM is recommended, based on the potency of the parent compound, Zoniporide (IC₅₀ = 14 nM for human NHE-1).[5][6][7]

    • Include wells for vehicle control (DMSO at the same final concentration as the highest drug concentration) and a positive control (e.g., 10 µM Cariporide).

    • Add the diluted compounds to the respective wells and incubate for 15-30 minutes at 37°C.

  • Acid Load and Measurement:

    • Induce an intracellular acid load by adding a pre-warmed buffer containing NH₄Cl (typically 20 mM) to the wells.

    • After a short incubation (e.g., 5 minutes), rapidly replace the NH₄Cl-containing buffer with a Na⁺-containing, NH₄Cl-free buffer to initiate pHi recovery.

    • Immediately begin measuring the fluorescence intensity at the two excitation wavelengths (~440 nm and ~490 nm) and the emission wavelength (~535 nm) over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

    • Calibrate the fluorescence ratio to pHi values using a standard curve generated with nigericin in buffers of known pH.

    • Determine the initial rate of pHi recovery for each condition.

    • Plot the rate of pHi recovery against the concentration of this compound to determine the IC₅₀ value.

Signaling Pathway

This compound inhibits the NHE-1 protein, which is involved in maintaining intracellular pH. Under conditions of intracellular acidosis (e.g., during ischemia), NHE-1 is activated to extrude protons. Inhibition of NHE-1 by this compound blocks this process.

nhe1_pathway cluster_cell Cell Membrane cluster_inhibitor NHE1 NHE-1 H_out H+ (extracellular) NHE1->H_out Extrusion Na_in Na+ (intracellular) NHE1->Na_in Influx H_in H+ (intracellular) H_in->NHE1 Activates Na_out Na+ (extracellular) Na_out->NHE1 Zoniporide 2-Oxo-Zoniporide HCl Zoniporide->NHE1 Inhibits

Caption: Inhibition of NHE-1 by this compound.

Disclaimer: This document is intended for research use only and is not for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific experimental setups. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for 2-Oxo-Zoniporide Hydrochloride Administration in Rabbit Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the administration of 2-Oxo-Zoniporide Hydrochloride in rabbit models is limited in the current scientific literature. The following application notes and protocols are based on extensive research conducted on its parent compound, Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] These protocols are provided as a comprehensive guide and may require optimization for this compound.

Introduction

Zoniporide is a novel and potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in the pathophysiology of myocardial ischemia-reperfusion injury.[1] Its active metabolite, 2-Oxo-Zoniporide, is formed through the action of aldehyde oxidase.[2] The inhibition of NHE-1 by these compounds is a promising therapeutic strategy for cardioprotection.[1][3] This document provides detailed application notes and experimental protocols for the administration and evaluation of this compound in rabbit models of myocardial ischemia-reperfusion injury, extrapolated from studies on Zoniporide.

Mechanism of Action: NHE-1 Inhibition

During myocardial ischemia, intracellular acidosis triggers the activation of the NHE-1, leading to an influx of Na+ in exchange for H+. This sodium overload reverses the Na+/Ca2+ exchanger, causing intracellular Ca2+ accumulation, which contributes to cell death and myocardial injury upon reperfusion. Zoniporide and its metabolite, 2-Oxo-Zoniporide, are believed to exert their cardioprotective effects by inhibiting NHE-1, thereby preventing the detrimental intracellular sodium and calcium overload.[1]

NHE1_inhibition_pathway cluster_ischemia Ischemia cluster_reperfusion Reperfusion Injury Cascade Intracellular\nAcidosis (↓ pH) Intracellular Acidosis (↓ pH) NHE-1 Activation NHE-1 Activation Intracellular\nAcidosis (↓ pH)->NHE-1 Activation ↑ Intracellular Na+ ↑ Intracellular Na+ NHE-1 Activation->↑ Intracellular Na+ Reverse Mode NCX Na+/Ca2+ Exchanger (Reverse Mode) ↑ Intracellular Na+->Reverse Mode NCX ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ Reverse Mode NCX->↑ Intracellular Ca2+ Cell Death Cell Death ↑ Intracellular Ca2+->Cell Death Zoniporide / 2-Oxo-Zoniporide Zoniporide / 2-Oxo-Zoniporide Zoniporide / 2-Oxo-Zoniporide->NHE-1 Activation Inhibition

Caption: NHE-1 Inhibition Pathway by Zoniporide/2-Oxo-Zoniporide.

Quantitative Data Summary

The following tables summarize the quantitative data from studies of Zoniporide in rabbit models of myocardial ischemia-reperfusion injury. These values can serve as a starting point for designing experiments with this compound.

Table 1: In Vitro Efficacy of Zoniporide in Isolated Rabbit Hearts

ParameterValueReference
EC50 for Infarct Size Reduction0.25 nM[1]
Maximum Infarct Size Reduction83% (at 50 nM)[1]

Table 2: In Vivo Efficacy of Zoniporide in Anesthetized Rabbits

ParameterValueReference
ED50 for Infarct Size Reduction0.45 mg/kg/h[1]
Infarct Size Reduction at 4 mg/kg/h75%[1]
ID50 for Platelet Swelling Inhibition0.21 mg/kg/h[1]
Maximum Inhibition of Platelet Swelling93% (at 4 mg/kg/h)[1]

Table 3: Hemodynamic Effects of Zoniporide in Anesthetized Rabbits

ParameterEffectReference
Mean Arterial PressureNo significant change[1]
Heart RateNo significant change[1]
Rate Pressure ProductNo significant change[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a test compound in a rabbit model of myocardial ischemia-reperfusion injury, based on protocols used for Zoniporide.

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model in Anesthetized Rabbits

Objective: To evaluate the cardioprotective effect of a test compound by measuring the infarct size following a period of coronary artery occlusion and reperfusion.

Materials:

  • Male New Zealand White rabbits (2-2.5 kg)

  • Anesthetics (e.g., ketamine, xylazine, pentobarbital sodium)

  • Mechanical ventilator

  • Surgical instruments

  • Suture for coronary artery ligation

  • Triphenyltetrazolium chloride (TTC) stain

  • Phosphate buffered saline (PBS)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.

    • Intubate the trachea and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Create a pericardial cradle to support the heart.

    • Isolate a prominent branch of the left coronary artery.

    • Place a suture around the artery for occlusion.

  • Ischemia-Reperfusion Protocol:

    • Allow the animal to stabilize after surgery.

    • Induce regional ischemia by tightening the suture around the coronary artery for 30 minutes.[1]

    • Confirm ischemia by observing regional cyanosis and ST-segment elevation on an electrocardiogram (ECG).

    • After 30 minutes of ischemia, release the suture to allow for 120 minutes of reperfusion.[1]

  • Drug Administration:

    • Administer the test compound or vehicle via a continuous intravenous infusion.

    • For Zoniporide, a dose-dependent reduction in infarct size was observed with an ED50 of 0.45 mg/kg/h.[1] A range of doses (e.g., 0.1 to 4 mg/kg/h) could be tested.

    • The infusion should be started before the onset of ischemia and continued throughout the reperfusion period.

  • Infarct Size Determination:

    • At the end of the reperfusion period, re-occlude the coronary artery and infuse a blue dye (e.g., Evans blue) to delineate the area at risk (AAR).

    • Excise the heart and slice the ventricles.

    • Incubate the heart slices in 1% TTC stain to differentiate between infarcted (pale) and viable (red) tissue.

    • Image the heart slices and use planimetry software to quantify the infarct area (IA) and the AAR.

    • Express the infarct size as a percentage of the AAR (% IA/AAR).

experimental_workflow Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Surgical Procedure Surgical Procedure Anesthesia->Surgical Procedure Drug Administration Drug Administration Surgical Procedure->Drug Administration Ischemia (30 min) Ischemia (30 min) Drug Administration->Ischemia (30 min) Reperfusion (120 min) Reperfusion (120 min) Ischemia (30 min)->Reperfusion (120 min) Tissue Harvesting Tissue Harvesting Reperfusion (120 min)->Tissue Harvesting Staining (TTC) Staining (TTC) Tissue Harvesting->Staining (TTC) Data Analysis Data Analysis Staining (TTC)->Data Analysis Infarct Size Quantification Infarct Size Quantification Data Analysis->Infarct Size Quantification

Caption: Experimental Workflow for Cardioprotection Studies.
Protocol 2: Isolated Perfused Rabbit Heart (Langendorff) Model

Objective: To assess the direct cardioprotective effects of a test compound on the heart, independent of systemic hemodynamic effects.

Materials:

  • Male New Zealand White rabbits (2-2.5 kg)

  • Heparin

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Surgical instruments

  • Suture for coronary artery ligation

  • TTC stain

Procedure:

  • Heart Isolation:

    • Anesthetize the rabbit and administer heparin intravenously.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Ischemia-Reperfusion Protocol:

    • Allow the heart to stabilize for a period of time.

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by restoring the flow of the buffer for a specified duration (e.g., 120 minutes).

  • Drug Administration:

    • Add the test compound to the Krebs-Henseleit buffer at the desired concentration.

    • For Zoniporide, a concentration-dependent reduction in infarct size was observed, with an EC50 of 0.25 nM.[1]

    • The drug can be administered before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion to investigate the therapeutic window.

  • Functional Assessment and Infarct Size Determination:

    • Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.

    • At the end of reperfusion, perfuse the heart with TTC stain to determine the infarct size as described in Protocol 1.

Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound in rabbits is not available, studies on other compounds in rabbits can provide general guidance. For instance, the pharmacokinetics of various drugs have been characterized in rabbits, often involving intravenous administration via an ear vein and serial blood sampling.[4][5][6] For a new compound like 2-Oxo-Zoniporide, a pilot pharmacokinetic study would be essential to determine key parameters such as clearance, volume of distribution, and half-life to inform the dosing regimen for efficacy studies.

Conclusion

The protocols and data presented here, derived from studies on the parent compound Zoniporide, offer a robust framework for initiating research on the administration of this compound in rabbit models of myocardial ischemia-reperfusion injury. Researchers should adapt and optimize these methodologies based on the specific physicochemical properties and expected potency of this compound. Careful consideration of dose-response relationships and pharmacokinetic profiling will be crucial for the successful evaluation of this compound's cardioprotective potential.

References

Application Notes and Protocols: 2-Oxo-Zoniporide Hydrochloride in Ischemia-Reperfusion Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a significant cause of morbidity and mortality in various clinical conditions, including myocardial infarction, stroke, and acute kidney injury. The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) has been identified as a critical mediator in the pathophysiology of I/R injury.[1][2] During ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ in exchange for H+. This intracellular Na+ overload subsequently reverses the action of the Na+/Ca2+ exchanger, causing a massive influx of Ca2+, which triggers a cascade of detrimental events including mitochondrial dysfunction, activation of proteases, and ultimately, cell death.[3]

2-Oxo-Zoniporide Hydrochloride, a derivative of Zoniporide, is a potent and selective inhibitor of NHE-1.[4] By blocking NHE-1, it mitigates the ion dysregulation that characterizes I/R injury, thereby offering a promising therapeutic strategy to protect tissues from damage. These application notes provide detailed protocols and summarized data for the use of this compound in preclinical I/R models, with a primary focus on myocardial I/R, where its effects are most extensively documented.

Mechanism of Action in Ischemia-Reperfusion Injury

During an ischemic event, the lack of oxygen forces cells to switch to anaerobic metabolism, leading to the accumulation of intracellular protons and a drop in pH. This acidosis potently activates the NHE-1 transporter on the cell membrane. The primary role of this compound is to selectively inhibit this transporter.

Ischemia Ischemia (↓O₂, ↓ATP) Anaerobic_Metabolism Anaerobic Metabolism Ischemia->Anaerobic_Metabolism H_plus_increase ↑ Intracellular [H⁺] (Acidosis) Anaerobic_Metabolism->H_plus_increase NHE1 NHE-1 Activation H_plus_increase->NHE1 Na_increase ↑ Intracellular [Na⁺] NHE1->Na_increase Zoniporide 2-Oxo-Zoniporide HCl Zoniporide->NHE1 Inhibition NCX Reverse Mode Na⁺/Ca²⁺ Exchanger (NCX) Na_increase->NCX Ca_increase ↑ Intracellular [Ca²⁺] (Calcium Overload) NCX->Ca_increase Mitochondria Mitochondrial Dysfunction (↑mPTP opening) Ca_increase->Mitochondria Cell_Death Cell Death (Apoptosis, Necrosis) Mitochondria->Cell_Death

Caption: Signaling pathway of NHE-1 inhibition by 2-Oxo-Zoniporide HCl in I/R injury.

Quantitative Data Summary

The efficacy of Zoniporide has been quantified in several preclinical models of myocardial ischemia-reperfusion. The following tables summarize the key findings.

Table 1: In Vitro & Ex Vivo Efficacy of Zoniporide in Myocardial I/R Models

Model SystemSpeciesKey ParameterZoniporide ConcentrationResultReference
Isolated Heart (Langendorff)RabbitInfarct SizeEC₅₀: 0.25 nM50% reduction in infarct size[5][6]
Isolated Heart (Langendorff)RabbitInfarct Size50 nM83% reduction in infarct size[1][5][6]
Isolated MyocytesRatNHE-1 ActivityIC₅₀: 73 nM50% inhibition of H+ efflux[7]
PlateletsRatCell Swelling (NHE-1 activity)IC₅₀: 67 nM50% inhibition of cell swelling[7]

Table 2: In Vivo Efficacy of Zoniporide in Myocardial I/R Models

Model SystemSpeciesKey ParameterZoniporide DosageResultReference
Anesthetized Open-ChestRabbitInfarct SizeED₅₀: 0.45 mg/kg/h (IV)50% reduction in infarct size[1][5][6]
Anesthetized Open-ChestRabbitInfarct Size4 mg/kg/h (IV)75% reduction in infarct size[8]
Anesthetized Open-ChestRabbitPlatelet Swelling4 mg/kg/h (IV)93% inhibition[1][5]
Ischemia/ReperfusionRatMyocardial NecrosisNot specified1.4-fold decrease in necrosis area[9]
Ischemia/ReperfusionRatSerum Troponin INot specified2.1-fold decrease[9]
Cardioplegic ArrestRatLV Developed Pressure1 mg/kg bolus + 1.98 mg/kg/h (IV)Improved preservation during reperfusion[7]

Experimental Protocols

Preparation of this compound for Administration

Zoniporide Hydrochloride Hydrate is reported to be soluble in water (≥20 mg/mL) and DMSO (≥20 mg/mL). For in vivo intravenous administration, it can be dissolved in sterile saline (0.9% NaCl).[7]

Recommended Preparation for IV Infusion:

  • Calculate the required amount of this compound based on the animal's weight and the target dose.

  • Aseptically weigh the compound.

  • Dissolve in a sterile, physiologically compatible vehicle such as 0.9% saline. Gentle warming may aid dissolution.

  • Ensure the solution is clear and free of particulates before administration.

  • For in vitro studies, a stock solution can be prepared in DMSO and then diluted to the final concentration in the appropriate buffer or media. A solvent control (e.g., 0.1% DMSO) should be included in the experimental design.

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion in an Anesthetized Rabbit Model

This protocol is adapted from studies demonstrating the potent cardioprotective effects of Zoniporide.[5][6][8]

cluster_pre_ischemia Pre-Ischemia cluster_ischemia Ischemia cluster_reperfusion Reperfusion cluster_analysis Analysis Stabilization Anesthesia & Surgical Prep (90 min) Baseline Baseline Measurements (30 min) Stabilization->Baseline Drug_Infusion_Start Start Zoniporide/Vehicle IV Infusion (e.g., 0.1-4 mg/kg/h) Baseline->Drug_Infusion_Start Ischemia Induce Regional Ischemia (Coronary Artery Occlusion) (30 min) Drug_Infusion_Start->Ischemia 30 min Drug_Infusion_End End Zoniporide/Vehicle Infusion Drug_Infusion_Start->Drug_Infusion_End Continue Infusion (Total 2h) Reperfusion Reperfusion (Release Occlusion) (120 min) Ischemia->Reperfusion Analysis Euthanize & Collect Heart for Infarct Size Analysis Reperfusion->Analysis

Caption: Workflow for in vivo myocardial I/R model in rabbits.

Methodology:

  • Animal Preparation: Anesthetize a New Zealand White rabbit. Intubate and mechanically ventilate the animal. Establish intravenous access for drug infusion and arterial line access for blood pressure monitoring.

  • Surgical Procedure: Perform a thoracotomy to expose the heart. Place a snare ligature around a major coronary artery (e.g., the left anterior descending artery).

  • Stabilization: Allow the animal to stabilize for at least 90 minutes post-surgery until hemodynamic parameters are stable.

  • Drug Administration: Begin a continuous intravenous infusion of this compound (e.g., at a dose of 0.1 to 4 mg/kg/h) or vehicle (saline). The infusion should start 30 minutes before the onset of ischemia.[8][10]

  • Ischemia: Induce regional myocardial ischemia by tightening the snare for 30 minutes.[5][8] Visual confirmation of ischemia includes regional cyanosis of the epicardium.

  • Reperfusion: Release the snare to allow for reperfusion of the myocardium for 120 minutes.[5][8] The total duration of the drug infusion is typically 2 hours.

  • Endpoint Analysis: At the end of the reperfusion period, euthanize the animal. Excise the heart and measure the area-at-risk and infarct size using standard histological techniques (e.g., TTC staining).

Protocol 2: Ex Vivo Myocardial Ischemia-Reperfusion in an Isolated Rabbit Heart (Langendorff Model)

This ex vivo model allows for the assessment of direct cardiac effects of the compound, independent of systemic physiological responses.[5][6]

cluster_setup Setup & Stabilization cluster_treatment Treatment cluster_ischemia Ischemia cluster_reperfusion Reperfusion cluster_analysis Analysis Isolation Isolate Heart Mounting Mount on Langendorff Apparatus Isolation->Mounting Stabilization Stabilize with Krebs- Henseleit Buffer (20-30 min) Mounting->Stabilization Treatment Perfuse with Zoniporide (e.g., 1-100 nM) or Vehicle Stabilization->Treatment Ischemia Induce Global Ischemia (Stop Perfusion) (30 min) Treatment->Ischemia 10 min Reperfusion Reperfuse with Drug-free Buffer (120 min) Ischemia->Reperfusion Analysis Assess Infarct Size (TTC Staining) Reperfusion->Analysis

Caption: Workflow for ex vivo Langendorff I/R model.

Methodology:

  • Heart Isolation: Anesthetize a rabbit and administer heparin. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Setup: Mount the heart on a Langendorff apparatus via aortic cannulation for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Drug Perfusion: Switch the perfusion to a buffer containing this compound (e.g., at concentrations ranging from 1 nM to 100 nM) or vehicle for 10 minutes.

  • Global Ischemia: Induce global, normothermic ischemia by stopping the perfusion for 30 minutes.[5]

  • Reperfusion: Reinitiate perfusion with drug-free Krebs-Henseleit buffer for 120 minutes.[5]

  • Endpoint Analysis: At the end of reperfusion, freeze the heart and slice it for infarct size measurement using TTC staining.

Application in Other Ischemia-Reperfusion Models

While the utility of Zoniporide is well-established in cardiac I/R, its application in other organ systems is less documented. However, given that NHE-1 is ubiquitously expressed and plays a role in I/R injury in other tissues, this compound represents a valuable tool for research in these areas.

  • Cerebral Ischemia-Reperfusion: Studies with other NHE-1 inhibitors like Amiloride and HOE642 have shown neuroprotective effects in animal models of stroke, reducing infarct volume and improving neurological outcomes.[5][11] Researchers could adapt existing middle cerebral artery occlusion (MCAO) models in rodents, administering this compound intraperitoneally or intravenously prior to, or at the onset of, reperfusion.

  • Renal Ischemia-Reperfusion: NHE-1 is expressed in the kidney and is implicated in the pathophysiology of acute kidney injury.[12] A potential experimental protocol would involve clamping the renal pedicles in a rodent model to induce ischemia, followed by reperfusion. This compound could be administered systemically, and endpoints would include measuring serum creatinine, blood urea nitrogen (BUN), and histological analysis of kidney tissue.

For these models, dose-ranging studies would be necessary to determine the optimal therapeutic concentration and timing of administration. The doses found to be effective in the cardiac models (0.45 - 4 mg/kg/h) could serve as a starting point.

Conclusion

This compound is a powerful and selective research tool for investigating the role of the Na+/H+ exchanger in ischemia-reperfusion injury. The provided protocols for myocardial I/R models are well-validated and can serve as a robust foundation for efficacy and mechanism-of-action studies. While specific protocols for cerebral and renal models are yet to be published, the compound's mechanism of action suggests high potential for therapeutic benefit in these areas, warranting further investigation. Researchers are encouraged to use the information herein as a guide to develop and refine protocols for their specific research needs.

References

Troubleshooting & Optimization

improving the stability of Zoniporide in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Zoniporide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Zoniporide in experimental solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Zoniporide stock solutions?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with concentrations of 20 mg/mL being achievable. Zoniporide hydrochloride hydrate and dihydrochloride salts also exhibit high aqueous solubility. For in vivo studies, Zoniporide has been dissolved in normal saline. For in vitro experiments, stock solutions in DMSO are often diluted in aqueous buffer systems; however, the final DMSO concentration should be kept low (typically less than 0.1%) to avoid solvent effects on the experimental model.

Q2: How should Zoniporide solutions be stored to ensure stability?

A2: Based on available data, Zoniporide solutions are susceptible to hydrolysis, especially at higher temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable to significantly slow down the degradation process. It is best practice to prepare fresh solutions for critical experiments whenever possible.

Q3: What are the main degradation pathways for Zoniporide in aqueous solutions?

A3: The primary degradation pathway for Zoniporide in aqueous solutions is hydrolysis. Studies have identified two major hydrolysis degradants. One of the key metabolites, 2-Oxozoniporide, is formed through oxidation, a process catalyzed by aldehyde oxidase in biological systems. Another identified degradation route involves the hydrolysis of the guanidine moiety to a carboxylic acid.

Q4: Is the stability of Zoniporide dependent on the pH of the solution?

Q5: Are there any known stabilizers that can be used to enhance the stability of Zoniporide in solution?

A5: There is limited specific information on stabilizers for Zoniporide. However, for compounds containing pyrazole moieties, the use of antioxidants may be beneficial in preventing oxidative degradation. Given that hydrolysis is a key degradation pathway, minimizing exposure to high temperatures and maintaining an appropriate pH are the most effective strategies to enhance stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous buffer after dilution from DMSO stock. The aqueous solubility of the free base form of Zoniporide might be lower than its salt forms. The final concentration in the aqueous buffer may exceed its solubility limit.- Ensure the final concentration in the aqueous buffer is within the known solubility limits. - Use Zoniporide hydrochloride or dihydrochloride salts, which have higher aqueous solubility. - Gently warm the solution to aid dissolution, but avoid high temperatures. - Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible, but keep it minimal to avoid off-target effects.
Loss of compound activity over time in prepared solutions. Degradation of Zoniporide due to hydrolysis or other pathways. Improper storage conditions (e.g., room temperature).- Prepare fresh solutions before each experiment. - Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. - Store working solutions at 2-8°C and use them within a short period. - Protect solutions from light to minimize potential photodegradation.
Inconsistent experimental results between batches of Zoniporide solutions. Variability in the preparation of solutions. Degradation of older stock solutions.- Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure. - Always use a fresh aliquot of a well-stored stock solution for preparing working solutions. - Perform a quality control check on a new batch of Zoniporide to confirm its activity before use in critical experiments.

Quantitative Data Summary

The following table summarizes the available quantitative data on the stability of Zoniporide. It is important to note that this data is based on initial rate analysis of hydrolysis and provides a prediction of time to reach a certain degradation level.

Storage Temperature Predicted Time for Degradant I to Reach 0.1% Predicted Time for Degradant II to Reach 0.1%
30°C9 daysApproximately 10 times longer than Degradant I
5°C330 daysApproximately 10 times longer than Degradant I
-20°C30,962 daysApproximately 10 times longer than Degradant I

Data is extrapolated from a study on the initial rate analysis of Zoniporide hydrolysis degradants.

Experimental Protocols

Protocol for Preparation of a 10 mM Zoniporide Stock Solution in DMSO
  • Materials: Zoniporide hydrochloride hydrate (MW: 374.83 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 3.75 mg of Zoniporide hydrochloride hydrate.

    • Add 1 mL of anhydrous DMSO to the vial containing the Zoniporide.

    • Vortex briefly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol for a Stability-Indicating HPLC Method for Zoniporide (Hypothetical)

This protocol is a suggested starting point for developing a stability-indicating HPLC method for Zoniporide, based on methods used for similar compounds. Optimization and validation will be required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over a suitable time (e.g., 15 minutes) to ensure separation of the parent compound from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of Zoniporide (e.g., 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the Zoniporide solution to be tested in the initial mobile phase composition to an appropriate concentration for detection.

  • Forced Degradation Study (for method validation):

    • Acid Hydrolysis: Incubate Zoniporide solution in 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Incubate Zoniporide solution in 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat Zoniporide solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid Zoniporide at a high temperature (e.g., 105°C) for a specified time.

    • Photodegradation: Expose the Zoniporide solution to UV light.

    • Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

Visualizations

Zoniporide_Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_stability Stability Assessment prep Prepare Zoniporide Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration in Aqueous Buffer prep->dilute short_term Short-term (days): 2-8°C dilute->short_term Store Appropriately long_term Long-term (weeks/months): -20°C in Aliquots dilute->long_term Store Appropriately hplc Analyze by Stability-Indicating HPLC short_term->hplc Before Experiment long_term->hplc Before Experiment degradation Quantify Parent Compound and Degradation Products hplc->degradation

Caption: Workflow for preparing and assessing the stability of Zoniporide solutions.

NHE1_Inhibition_Pathway cluster_ischemia Ischemia/Reperfusion Injury cluster_intervention Therapeutic Intervention H_increase ↑ Intracellular [H+] (Acidosis) NHE1_activation NHE-1 Hyperactivation H_increase->NHE1_activation Na_influx ↑ Na+ Influx NHE1_activation->Na_influx Ca_overload ↑ Intracellular [Ca2+] via NCX Na_influx->Ca_overload cell_injury Cell Injury & Death Ca_overload->cell_injury Zoniporide Zoniporide Zoniporide->NHE1_activation Inhibits

Caption: Signaling pathway of Zoniporide-mediated inhibition of NHE-1 during ischemia.

troubleshooting 2-Oxo-Zoniporide Hydrochloride dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Oxo-Zoniporide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting dose-response curves and to answer frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an active metabolite of Zoniporide, a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitously expressed transmembrane protein that regulates intracellular pH (pHi) by extruding a proton (H+) in exchange for an extracellular sodium ion (Na+).[3][4] By inhibiting NHE-1, this compound prevents the recovery from intracellular acidosis, a process that is often hyperactivated in pathological conditions such as myocardial ischemia-reperfusion injury and in some cancers.[1][4]

Q2: What is a typical IC50 value for this compound?

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a powder. For cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent like DMSO. It is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[7][8] For storage, the solid compound should be kept at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[9]

Q4: What are the expected downstream effects of NHE-1 inhibition by this compound?

A4: Inhibition of NHE-1 leads to intracellular acidification. This can have several downstream consequences, including:

  • Alterations in intracellular calcium levels: NHE-1 inhibition can indirectly affect the Na+/Ca2+ exchanger, leading to changes in intracellular calcium concentrations.

  • Induction of apoptosis: In some cancer cell lines, sustained intracellular acidification can trigger programmed cell death.[10]

  • Modulation of cell proliferation and migration: NHE-1 activity is implicated in cell proliferation and migration, so its inhibition can affect these processes.

Troubleshooting Dose-Response Curves

A successful dose-response experiment yields a sigmoidal curve with a clear upper and lower plateau. Deviations from this ideal curve can indicate experimental issues. Below are common problems and troubleshooting strategies.

Problem 1: No response or very weak response at expected concentrations.
Possible Cause Troubleshooting Steps
Compound Inactivity - Verify the identity and purity of the compound. - Ensure the compound has not degraded. Prepare fresh stock solutions.
Incorrect Concentration Range - Perform a wider range of concentrations (e.g., from 10 nM to 100 µM) to ensure the effective range is captured.
Cell Line Insensitivity - Confirm that your cell line expresses NHE-1. - Consider that different cell lines may have varying sensitivity to NHE-1 inhibition.
Assay Conditions - Optimize the assay incubation time. The effect of the inhibitor may be time-dependent. - Ensure the readout method is sensitive enough to detect changes.
Problem 2: High variability between replicates.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a uniform single-cell suspension before seeding. - Use a calibrated multichannel pipette and be consistent with your pipetting technique. - Avoid edge effects by not using the outer wells of the plate or by filling them with media.
Compound Precipitation - Visually inspect the wells for any signs of precipitation after adding the compound. - Reduce the final concentration of the compound if solubility is an issue. - Ensure the DMSO concentration in the final assay medium is not causing the compound to precipitate.
Cell Health - Use cells at a consistent and optimal passage number. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Problem 3: The dose-response curve does not plateau at the highest concentrations (incomplete curve).
Possible Cause Troubleshooting Steps
Insufficiently High Concentrations - Extend the concentration range to higher doses to try and achieve a maximal effect.
Compound Solubility Limit - The compound may be precipitating at higher concentrations, preventing a further increase in effect. Check the solubility of the compound in your assay medium.
Off-target Effects - At very high concentrations, the compound may have off-target effects that interfere with the assay readout, preventing a clear plateau.

Experimental Protocols

General Protocol for a Cell-Based Dose-Response Assay

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experiment.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells into a 96-well plate at the optimized density.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Further dilute the DMSO stocks in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (e.g., <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform the chosen assay to measure the response (e.g., a cell viability assay like MTT or a direct measurement of intracellular pH using a fluorescent dye like BCECF-AM).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 or IC50 value.

Visualizations

NHE-1 Signaling Pathway

NHE1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 H_ext H+ NHE1->H_ext Na_int Na+ NHE1->Na_int Ca_homeo Ca2+ Homeostasis (via NCX) Na_int->Ca_homeo H_int H+ H_int->NHE1 pHi_reg Intracellular pH Regulation H_int->pHi_reg Cell_prolif Cell Proliferation & Migration pHi_reg->Cell_prolif Apoptosis Apoptosis pHi_reg->Apoptosis 2_Oxo_Zoniporide 2-Oxo-Zoniporide Hydrochloride 2_Oxo_Zoniporide->NHE1 Inhibits

Caption: NHE-1 signaling and inhibition.

Experimental Workflow for Dose-Response Curve Troubleshooting

Troubleshooting_Workflow start Start: Abnormal Dose-Response Curve check_compound Check Compound: - Purity - Storage - Fresh Stock start->check_compound is_compound_ok Compound OK? check_compound->is_compound_ok check_cells Check Cells: - Health - Passage Number - Seeding Density is_cells_ok Cells OK? check_cells->is_cells_ok check_assay Check Assay: - Protocol Steps - Reagent Stability - Readout Sensitivity is_assay_ok Assay OK? check_assay->is_assay_ok is_compound_ok->check_cells Yes re_evaluate_compound Re-evaluate or Replace Compound is_compound_ok->re_evaluate_compound No is_cells_ok->check_assay Yes optimize_cell_culture Optimize Cell Culture Conditions is_cells_ok->optimize_cell_culture No optimize_assay_protocol Optimize Assay Protocol is_assay_ok->optimize_assay_protocol No re_run_experiment Re-run Experiment is_assay_ok->re_run_experiment Yes

Caption: Troubleshooting workflow.

Logical Relationships in Data Interpretation

Data_Interpretation curve_shape Dose-Response Curve Shape sigmoidal Sigmoidal curve_shape->sigmoidal Ideal flat Flat (No Response) curve_shape->flat Problematic biphasic Biphasic/Irregular curve_shape->biphasic Problematic valid_ic50 Valid IC50/EC50 sigmoidal->valid_ic50 inactive_compound Inactive Compound or Technical Issue flat->inactive_compound complex_mechanism Complex Mechanism or Off-Target Effects biphasic->complex_mechanism

Caption: Interpreting dose-response data.

References

Technical Support Center: Zoniporide in Cardiac Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide in cardiac cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Zoniporide in cardiac cells?

Zoniporide is a potent and selective inhibitor of the sarcolemmal sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] During cardiac ischemia, intracellular acidosis activates NHE-1, leading to an influx of sodium ions. This sodium overload, in turn, causes calcium overload via the sodium-calcium exchanger, contributing to cell injury and death.[1] Zoniporide's primary role is to block this cascade, thereby protecting cardiac cells from ischemia-reperfusion injury.[1]

Q2: I am observing unexpected cardioprotective effects that cannot be solely explained by NHE-1 inhibition. What could be the reason?

Zoniporide has been shown to exert cardioprotective effects through the activation of the STAT3 signaling pathway, which is a crucial pro-survival pathway.[3][4] This can be considered a significant downstream or "off-target" beneficial effect. Studies have demonstrated that Zoniporide treatment leads to the phosphorylation of STAT3, and the cardioprotective effects of Zoniporide can be abolished by a STAT3 inhibitor.[3][4] Therefore, when analyzing your results, it is important to consider the activation of this parallel protective pathway.

Q3: My in-vivo experiments with high doses of Zoniporide are showing adverse cardiovascular events. Why might this be happening?

While preclinical studies have largely shown cardioprotective effects without significant hemodynamic changes, some clinical trials have reported a lack of efficacy and even adverse cardiovascular events at higher doses.[5][6] A study with the 12-mg/kg/d dose group showed a higher proportion of subjects experiencing composite endpoint events (death, myocardial infarction, congestive heart failure, arrhythmia) compared to the placebo group.[5][6] The precise molecular mechanisms for these adverse events are not fully elucidated but could be related to excessive modulation of ion exchange or other yet-unidentified off-target effects at high concentrations. It is crucial to perform careful dose-response studies to identify the optimal therapeutic window.

Q4: Can Zoniporide affect mitochondrial function in cardiomyocytes?

Yes, studies have shown that Zoniporide can improve mitochondrial function in the context of heart failure. In a model of isoproterenol-induced cardiac failure, Zoniporide treatment led to an increase in the respiratory control coefficient, particularly for respiratory chain complex II.[7][8] This suggests that part of Zoniporide's cardioprotective effect may be mediated through the preservation of mitochondrial function.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays after Zoniporide treatment and simulated ischemia-reperfusion.

  • Possible Cause 1: Suboptimal Zoniporide Concentration. The protective effects of Zoniporide are dose-dependent.[3] Very low concentrations may not be effective, while excessively high concentrations could lead to off-target effects.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. The EC50 for infarct size reduction in isolated rabbit hearts has been reported to be as low as 0.25 nM.[9]

  • Possible Cause 2: Variability in Ischemia-Reperfusion Protocol. The timing of Zoniporide administration in relation to the ischemic event is critical.

    • Solution: Standardize your ischemia-reperfusion protocol. For maximal protection, Zoniporide should be present during both ischemia and reperfusion.[10]

  • Possible Cause 3: Inappropriate Cell Viability Assay. Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity).

    • Solution: Use multiple viability assays to get a comprehensive picture. For example, combine a membrane integrity assay (e.g., LDH release) with an apoptosis assay (e.g., cleaved caspase-3 staining).

Problem 2: Difficulty in detecting STAT3 phosphorylation after Zoniporide treatment.

  • Possible Cause 1: Incorrect Timing of Sample Collection. The phosphorylation of STAT3 is a dynamic process.

    • Solution: Perform a time-course experiment to identify the peak of STAT3 phosphorylation after Zoniporide treatment and reperfusion. In one study, STAT3 phosphorylation was significantly increased at 300 nM Zoniporide.[3]

  • Possible Cause 2: Issues with Western Blotting Technique.

    • Solution: Ensure proper protein extraction, use fresh lysis buffer with phosphatase inhibitors, and validate your phospho-STAT3 antibody. Include positive and negative controls in your experiment.

Data Presentation

Table 1: Potency of Zoniporide in In Vitro and Ex Vivo Models

ParameterModel SystemValueReference
IC50 (NHE-1 Inhibition)Human NHE-114 nM[9]
IC50 (NHE-1 Inhibition)Isolated Rat Ventricular Myocytes (25°C)73 nM[2][11]
IC50 (NHE-1 Inhibition)Rat Platelets (25°C)67 nM[11]
EC50 (Infarct Size Reduction)Isolated Rabbit Heart (Langendorff)0.25 nM[9]
EC50 (Cardiac Output Recovery)Isolated Rat Working Heart176 nM[3]

Table 2: Effects of Zoniporide on Cellular Markers of Injury and Survival

MarkerTreatment GroupEffectReference
Lactate Dehydrogenase (LDH) Release300 nM and 1000 nM ZoniporideSignificant reduction[3]
Cleaved Caspase 3Zoniporide (concentration-dependent)Reduction[3]
Phosphorylated ERK 1/2300 nM and 1000 nM ZoniporideSignificant increase[3]
Phosphorylated STAT3300 nM ZoniporideMaximum increase[3]

Experimental Protocols

1. Assessment of Cardiomyocyte Viability (LDH Assay)

  • Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium.

  • Materials:

    • Cardiomyocyte cell culture

    • Zoniporide stock solution

    • Ischemia-reperfusion buffer system

    • Commercially available LDH cytotoxicity assay kit

    • 96-well microplate reader

  • Procedure:

    • Plate cardiomyocytes in a 96-well plate at a suitable density.

    • Pre-treat the cells with varying concentrations of Zoniporide for the desired duration.

    • Induce ischemia-reperfusion injury using a standardized protocol (e.g., oxygen-glucose deprivation followed by reoxygenation).

    • After the reperfusion period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the percentage of LDH release relative to a positive control (lysed cells).

2. Western Blot for Phospho-STAT3

  • Objective: To detect the phosphorylation of STAT3 as an indicator of its activation.

  • Materials:

    • Cardiomyocyte cell culture or heart tissue homogenates

    • Zoniporide

    • Lysis buffer containing protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cardiomyocytes or animal models with Zoniporide and induce ischemia-reperfusion as required.

    • At the desired time point, lyse the cells or tissue in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-STAT3 antibody for normalization.

Mandatory Visualizations

Zoniporide_On_Target_Pathway Ischemia Ischemia Intracellular_Acidosis Intracellular Acidosis (↓pH) Ischemia->Intracellular_Acidosis NHE1 NHE-1 Activation Intracellular_Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx Zoniporide Zoniporide Zoniporide->NHE1 NCX Na+/Ca2+ Exchanger Na_Influx->NCX Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Cell_Injury Cell Injury & Death Ca_Overload->Cell_Injury

Caption: On-target mechanism of Zoniporide in cardiac cells.

Zoniporide_Off_Target_Pathway Zoniporide Zoniporide Unknown_Mechanism Unknown Mechanism Zoniporide->Unknown_Mechanism STAT3 STAT3 Unknown_Mechanism->STAT3 pSTAT3 p-STAT3 (Activation) STAT3->pSTAT3 Pro_Survival_Genes Pro-survival Gene Expression pSTAT3->Pro_Survival_Genes Cardioprotection Cardioprotection Pro_Survival_Genes->Cardioprotection

Caption: Potential off-target/downstream signaling of Zoniporide.

Experimental_Workflow Start Start: Cardiomyocyte Culture Zoniporide_Treatment Zoniporide Treatment (Dose-Response) Start->Zoniporide_Treatment Ischemia_Reperfusion Simulated Ischemia- Reperfusion Zoniporide_Treatment->Ischemia_Reperfusion Endpoint_Analysis Endpoint Analysis Ischemia_Reperfusion->Endpoint_Analysis Viability_Assay Cell Viability (LDH, etc.) Endpoint_Analysis->Viability_Assay Western_Blot Western Blot (p-STAT3) Endpoint_Analysis->Western_Blot Data_Interpretation Data Interpretation Viability_Assay->Data_Interpretation Western_Blot->Data_Interpretation

Caption: General experimental workflow for studying Zoniporide.

References

Technical Support Center: Optimizing Zoniporide Concentration for Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Zoniporide concentration for maximum cardioprotective effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Zoniporide's cardioprotective effects?

A1: Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3][4] During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of sodium (Na+) and subsequent calcium (Ca2+) overload via the Na+/Ca2+ exchanger. This Ca2+ overload contributes to cell injury and death.[4] Zoniporide blocks the NHE-1, thereby attenuating the rise in intracellular Na+ and Ca2+, which is the principal mechanism behind its cardioprotective effects against ischemia-reperfusion injury.[5][6]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: For in vitro studies, a concentration range of 0.1 nM to 1000 nM is a good starting point for dose-response experiments. Studies have shown that Zoniporide can elicit a concentration-dependent reduction in infarct size with an EC50 of approximately 0.25 nM in isolated rabbit hearts.[1][2][3] Significant cardioprotection has been observed at concentrations as low as 50 nM, where it reduced infarct size by 83%.[1][2][3] In rat isolated working hearts, the optimal concentration to achieve cardiac protection was found to be 1000 nM.[6]

Q3: How does Zoniporide's potency compare to other NHE-1 inhibitors?

A3: Zoniporide is significantly more potent than other well-known NHE-1 inhibitors. It has been shown to be approximately 2.5 to 20 times more potent than eniporide and cariporide, respectively.[2][3]

Q4: Are there any known signaling pathways activated by Zoniporide that contribute to cardioprotection?

A4: Yes, beyond its direct NHE-1 inhibition, Zoniporide has been shown to activate pro-survival signaling pathways. A key pathway involved is the STAT3 pathway.[6][7] The functional recovery induced by Zoniporide is associated with the up-regulation of phosphorylated STAT3 (p-STAT3) and phosphorylated ERK1/2.[6][7] Inhibition of the STAT3 pathway has been shown to abolish the cardioprotective effects of Zoniporide.[6][7]

Troubleshooting Guide

Q1: I am not observing a significant cardioprotective effect with Zoniporide in my isolated heart model. What are some potential reasons?

A1: Several factors could contribute to a lack of observed efficacy. Consider the following:

  • Concentration: The concentration of Zoniporide may be suboptimal. Refer to the dose-response data in the tables below and consider performing a concentration-response curve to determine the optimal concentration for your specific model.

  • Timing of Administration: The timing of Zoniporide administration is crucial. For maximal protection against ischemia-reperfusion injury, it should be present before the ischemic insult. In many successful protocols, the drug is administered 30 minutes prior to inducing ischemia and continued throughout reperfusion.[1]

  • Drug Stability and Solvent: Ensure the Zoniporide is properly dissolved and stable in your perfusion buffer. Dimethyl sulfoxide (DMSO) is a common solvent, but the final concentration should be kept low (typically <0.1%) to avoid solvent-induced effects.[1] Always run a vehicle control to account for any effects of the solvent.

  • Model-Specific Differences: The optimal concentration and protocol can vary between different animal models and experimental setups. What is effective in a rabbit model may need adjustment for a rat model.

Q2: My in vitro results are not translating to my in vivo experiments. What should I consider?

A2: The transition from in vitro to in vivo models introduces several complexities. Here are some key points to consider:

  • Pharmacokinetics: Zoniporide has a half-life of approximately 1.5 hours in monkeys.[3] You need to ensure that your dosing regimen (e.g., bolus injection followed by continuous infusion) achieves and maintains a therapeutic concentration in the plasma throughout the experiment.[5][8]

  • Protein Binding: Zoniporide exhibits moderate plasma protein binding, which can affect the free drug concentration available to act on the target tissue.[3] The effective in vivo dose will likely be higher than what is predicted from in vitro experiments.

  • Metabolism: Zoniporide has one major active metabolite, which could contribute to the overall effect in vivo.[3]

  • Hemodynamic Effects: While Zoniporide has been shown to have minimal hemodynamic effects at cardioprotective doses, it is essential to monitor heart rate and blood pressure in your in vivo model to rule out any confounding cardiovascular effects.[1][2]

Q3: I am observing unexpected off-target effects. What could be the cause?

A3: While Zoniporide is highly selective for NHE-1, off-target effects can still occur, particularly at very high concentrations. Some NHE-1 inhibitors have been reported to have an effect on persistent sodium channels.[9] If you are using concentrations significantly above the recommended range, consider reducing the dose. Always include appropriate controls to differentiate between the intended cardioprotective effects and any potential off-target effects.

Data Presentation

Table 1: In Vitro Efficacy of Zoniporide in Isolated Rabbit Hearts

ConcentrationInfarct Size (% of Area at Risk)% Reduction in Infarct Size
Vehicle Control53 ± 3%-
50 nM Zoniporide9 ± 1%83%

Data from Knight et al., 2001.[1]

Table 2: In Vitro Potency (EC50) of NHE-1 Inhibitors

CompoundEC50 (nM)
Zoniporide0.25
Eniporide0.69
Cariporide5.11

Data from Knight et al., 2001.[2][3]

Table 3: In Vivo Efficacy of Zoniporide in Anesthetized Rabbits

Dose (mg/kg/h)Infarct Size (% of Area at Risk)% Reduction in Infarct Size
Vehicle Control57 ± 3%-
414 ± 2%75%

Data from Knight et al., 2001.[1]

Table 4: In Vitro IC50 of Zoniporide in Different Cell Types

Cell TypeAssayIC50 (nM)
Human PlateletsNHE-1-dependent swelling14
Rat Ventricular MyocytesH+ efflux rate73
Rat PlateletsCell swelling67

Data from Guzman-Perez et al., 2001 and Clements-Jewery et al., 2004.[3][10]

Experimental Protocols

In Vitro Isolated Heart (Langendorff) Protocol for Infarct Size Assessment

  • Heart Isolation: Anesthetize the animal (e.g., New Zealand White rabbit) and rapidly excise the heart.

  • Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with Krebs-Henseleit buffer equilibrated with 95% O2 / 5% CO2 at 37°C.

  • Stabilization: Allow the heart to stabilize for a period of 30 minutes.

  • Drug Administration: Begin perfusion with Zoniporide or vehicle control 30 minutes prior to ischemia.

  • Regional Ischemia: Induce regional ischemia by ligating a major coronary artery for 30 minutes.

  • Reperfusion: Release the ligature and reperfuse for 120 minutes.

  • Infarct Size Measurement: At the end of reperfusion, delineate the area at risk and the infarcted area using appropriate staining techniques (e.g., triphenyltetrazolium chloride).

In Vivo Anesthetized Rabbit Protocol for Cardioprotection Assessment

  • Anesthesia and Ventilation: Anesthetize the rabbit and provide mechanical ventilation.

  • Surgical Preparation: Perform a thoracotomy to expose the heart and place a snare around a coronary artery.

  • Hemodynamic Monitoring: Monitor ECG, arterial pressure, and heart rate throughout the experiment.

  • Drug Infusion: Begin intravenous infusion of Zoniporide or vehicle 30 minutes before ischemia and continue for a total of 2 hours.

  • Ischemia and Reperfusion: Tighten the coronary snare for 30 minutes to induce ischemia, followed by release of the snare for 120 minutes of reperfusion.

  • Infarct Size Determination: Excise the heart and measure the infarct size as a percentage of the area at risk.

Visualizations

Zoniporide_Mechanism_of_Action cluster_ischemia Myocardial Ischemia cluster_cell_membrane Cell Membrane Intracellular H+ increase Intracellular H+ increase NHE1 NHE-1 Intracellular H+ increase->NHE1 Activates Intracellular Na+ increase Intracellular Na+ increase NHE1->Intracellular Na+ increase Na+ influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Intracellular Ca2+ overload Intracellular Ca2+ overload NCX->Intracellular Ca2+ overload Ca2+ influx Intracellular Na+ increase->NCX Drives Cell Injury & Death Cell Injury & Death Intracellular Ca2+ overload->Cell Injury & Death Zoniporide Zoniporide Zoniporide->NHE1 Inhibits

Caption: Mechanism of Zoniporide-mediated cardioprotection.

Experimental_Workflow cluster_invitro In Vitro (Isolated Heart) cluster_invivo In Vivo (Anesthetized Model) A1 Heart Isolation & Stabilization A2 Zoniporide/Vehicle Perfusion (30 min pre-ischemia) A1->A2 A3 Regional Ischemia (30 min) A2->A3 A4 Reperfusion (120 min) A3->A4 A5 Infarct Size Measurement A4->A5 B1 Anesthesia & Surgical Prep B2 Zoniporide/Vehicle Infusion (30 min pre-ischemia) B1->B2 B3 Ischemia (30 min) B2->B3 B4 Reperfusion (120 min) B3->B4 B5 Infarct Size Measurement B4->B5

Caption: General experimental workflows for assessing cardioprotection.

Signaling_Pathway Zoniporide Zoniporide NHE1 NHE-1 Zoniporide->NHE1 Inhibits STAT3 STAT3 Zoniporide->STAT3 Activates Cardioprotection Cardioprotection NHE1->Cardioprotection Reduces Injury pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Cardioprotection Promotes

Caption: Key signaling pathways in Zoniporide's cardioprotective effect.

References

long-term stability of 2-Oxo-Zoniporide Hydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 2-Oxo-Zoniporide Hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: 2-Oxo-Zoniporide is a metabolite of Zoniporide.[1][2] The parent compound, Zoniporide, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), an important ion transporter involved in intracellular pH regulation.[3][4] 2-Oxo-Zoniporide is formed in the body through metabolism by the enzyme Aldehyde Oxidase (AO).[1] It is crucial for researchers to consider the properties of this metabolite in pharmacological and metabolic studies.

Q2: How should I prepare stock solutions of this compound?

A2: Based on available data for the parent compound and similar molecules, stock solutions should be prepared using high-purity solvents. For aqueous solutions, solubility may be limited, and warming might be necessary to achieve complete dissolution (e.g., 2 mg/mL in H₂O).[4] Always use solvents appropriate for your specific experimental system (e.g., DMSO for cell culture, followed by dilution in media). It is recommended to filter-sterilize the solution if it will be used in biological assays.

Q3: What are the recommended storage conditions for solid compound and prepared solutions?

A3: Proper storage is critical to maintain the integrity of the compound. For the solid (powder) form, storage at 2-8°C with a desiccant is recommended.[4] For solutions, long-term storage should be at -80°C to minimize degradation.[5] Always refer to the Certificate of Analysis provided by your supplier for specific storage instructions.[3]

Q4: How long can I store this compound solutions?

A4: Currently, there is limited publicly available data on the long-term stability of this compound in various solvents. Stability is dependent on several factors, including the solvent used, concentration, storage temperature, and exposure to light. It is highly recommended that researchers perform an in-house stability study to determine the usable shelf-life of their specific solution under their storage conditions. A common practice is to test the solution's purity via HPLC at regular intervals.

Q5: What are the potential signs of degradation in my solution?

A5: Visual indicators of degradation can include a change in color, the appearance of cloudiness (turbidity), or the formation of precipitate.[6] However, significant chemical degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to confirm the purity and concentration of the solution over time.[7][8]

Troubleshooting Guide

Q1: My this compound solution has become discolored or has formed a precipitate. What should I do?

A1: Discoloration or precipitation is a strong indicator of chemical degradation or reduced solubility. Do not use the solution for experiments. The solution should be discarded, and a fresh stock should be prepared. To prevent this, ensure the storage temperature is consistently maintained (e.g., -80°C) and consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: I am seeing new or unexpected peaks in my HPLC analysis of an aged solution. What are they?

A2: The appearance of new peaks in an HPLC chromatogram typically indicates the formation of degradation products.[9] These could arise from hydrolysis, oxidation, or other chemical reactions. To identify these degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required.[9] Performing a forced degradation study can help predict and identify potential degradation products.

Q3: My experimental results are inconsistent. Could compound instability be the cause?

A3: Yes, inconsistent results can be a symptom of compound degradation. If the concentration of the active compound decreases over time, its potency in an assay will also diminish, leading to variability. It is crucial to rule out other factors such as assay variability or procedural errors. To check for compound instability, re-analyze your stock solution using a validated analytical method like HPLC to confirm its concentration and purity.

Data on Storage and Stability

While specific long-term stability data for this compound solutions is not widely published, the following tables summarize the recommended storage conditions based on available safety data sheets and provide a template for conducting your own stability study.

Table 1: Recommended Storage Conditions

FormConditionTemperatureNotesSource(s)
Solid (Powder) Dry, Tightly Closed2-8°CStore with desiccant.[4]
Solid (Powder) Tightly Sealed-20°CKeep away from direct sunlight.[5]
Solution In Solvent-80°CPrepare single-use aliquots to avoid freeze-thaw cycles.[5]

Table 2: Example Stability Study Log for a 10 mM Solution in DMSO

Time PointStorage Temp.Visual InspectionConcentration (mM)Purity (% by HPLC)Notes
Day 0-80°CClear, colorless10.0199.8%Freshly prepared
1 Month-80°CClear, colorless9.9899.7%
3 Months-80°CClear, colorlessUser DataUser Data
6 Months-80°CUser DataUser DataUser Data

Experimental Protocols

To ensure the reliability of your experiments, it is essential to verify the stability of your this compound solutions. Below are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradation products and developing a stability-indicating analytical method.[10]

  • Preparation : Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions :

    • Acid Hydrolysis : Add 0.1 M HCl to a sample and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis : Add 0.1 M NaOH to a sample and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation : Add 3% H₂O₂ to a sample and store at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation : Incubate a sample (in solid and/or solution form) at a high temperature (e.g., 70°C) for 48 hours.

    • Photodegradation : Expose a sample to direct UV light or sunlight for 24-48 hours.

  • Neutralization : After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to observe the extent of degradation and the formation of new peaks.[10]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[8]

  • Column Selection : Start with a common reversed-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase Selection :

    • Begin with a simple mobile phase, such as a mixture of a phosphate buffer (pH adjusted between 3 and 7) and an organic solvent like methanol or acetonitrile.[10]

    • Run a gradient elution (e.g., 20% to 80% organic solvent over 20 minutes) to separate the parent compound from the degradation products generated in the forced degradation study.

  • Optimization : Adjust the mobile phase composition, pH, gradient slope, and flow rate to achieve optimal separation (good resolution between the parent peak and all degradant peaks).

  • Detection : Use a UV detector set at a wavelength where the compound has maximum absorbance (e.g., 276 nm, though this must be determined experimentally).[10] A photodiode array (PDA) detector is ideal as it can help assess peak purity.

  • Validation : Once developed, the method should be validated according to ICH guidelines (Q2) for specificity, linearity, accuracy, precision, and robustness.[8] This ensures the method is reliable for routine stability testing.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to working with this compound.

G cluster_prep Preparation & Storage cluster_analysis Stability Analysis cluster_eval Evaluation prep Prepare Stock Solution store Aliquot & Store (-80°C) prep->store Single-use aliquots sample Collect Sample at Timepoints store->sample t=0, 1mo, 3mo... hplc Analyze Purity by HPLC sample->hplc data Evaluate Data (% Purity vs. Time) hplc->data decision Determine Solution Shelf-Life data->decision

Caption: Workflow for determining the long-term stability of a solution.

G cluster_causes Potential Causes cluster_actions Corrective Actions cluster_resolution Resolution start Inconsistent Experimental Results Observed cause1 Compound Instability start->cause1 cause2 Assay Variability start->cause2 cause3 Procedural Error start->cause3 action1 Check Solution Purity via HPLC cause1->action1 action2 Review Assay Protocol & Controls cause2->action2 action3 Verify Pipetting, Dilutions & Equipment cause3->action3 res1 Prepare Fresh Stock Solution action1->res1 If purity <95%

Caption: Troubleshooting logic for inconsistent experimental results.

G cluster_membrane Cell Membrane cluster_ions Ion Movement nhe1 NHE-1 Transporter Na_in Na+ (Intracellular) nhe1->Na_in Influx H_out H+ (Extracellular) nhe1->H_out Efflux Na_out Na+ (Extracellular) Na_out->nhe1 H_in H+ (Intracellular) H_in->nhe1 inhibitor Zoniporide (or its metabolites like 2-Oxo-Zoniporide) inhibitor->nhe1 Inhibition

References

Zoniporide Studies: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting conflicting data from Zoniporide studies. The following question-and-answer guides address common issues and discrepancies observed between preclinical and clinical research.

Frequently Asked Questions (FAQs)

FAQ 1: Why did Zoniporide show robust cardioprotective effects in preclinical models but fail in human clinical trials?

This is a critical question stemming from the translation gap between animal studies and human trials. Several factors likely contribute to this discrepancy:

  • Timing of Administration: Preclinical studies consistently demonstrated that the maximum cardioprotective benefit is achieved when Zoniporide is administered before the ischemic event and maintained through reperfusion.[1] In many clinical scenarios, such as acute myocardial infarction, treatment can only begin at the time of reperfusion, potentially missing a critical therapeutic window.[1]

  • Animal Models vs. Human Disease: Preclinical studies often use young, healthy animals with induced ischemia.[2][3][4] Human patients typically present with multiple comorbidities (e.g., diabetes, hypertension, atherosclerosis) and are on various concomitant medications, which can alter the drug's efficacy and safety profile.

  • Dosing and Metabolism: While preclinical studies identified potent cardioprotective doses in animals[2][3][4], a clinical trial in high-risk vascular surgery patients failed to show efficacy and was stopped for futility.[5] In this trial, the highest dose group (12 mg/kg/d) showed a trend towards a worse outcome compared to the placebo group.[5] Furthermore, there are marked interspecies variations in the metabolism of Zoniporide, which can affect drug exposure and response.[6]

FAQ 2: What are the conflicting theories regarding Zoniporide's mechanism of action in ischemia-reperfusion injury?

The primary mechanism of Zoniporide is the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1).[7] However, the precise downstream effects and their relative importance are debated.

  • Classical NHE-1 Inhibition Pathway: During ischemia, intracellular acidosis activates NHE-1, which extrudes protons in exchange for sodium ions. This leads to an increase in intracellular sodium ([Na+]i), which in turn reverses the action of the Na+/Ca2+ exchanger, causing a detrimental influx of calcium. This calcium overload contributes to cell death upon reperfusion. Zoniporide is intended to block this cascade at the initial step.[7]

  • Controversy over [Na+]i Rise: There is disagreement in the literature about the primary driver of the [Na+]i rise during ischemia. Some attribute it mainly to NHE-1 activation, while others suggest a significant role for persistent sodium channels.[1]

  • Off-Target Effects: Some studies suggest that Zoniporide and other NHE-1 inhibitors may also block persistent sodium channels.[1] This makes it difficult to definitively attribute the observed cardioprotective effects solely to NHE-1 inhibition. For instance, one study noted that Zoniporide had no effect on the rise in [Na+]i during ischemia, challenging the classical mechanistic view.[1]

FAQ 3: How does the timing of Zoniporide administration impact its efficacy?

The timing of administration is one of the most critical factors influencing Zoniporide's cardioprotective effects.

  • Pre-Ischemia Administration (Preclinical): The vast majority of preclinical studies showing a benefit involved administering Zoniporide before the onset of ischemia.[1][2][3][4] This allows the drug to be present and active during the ischemic period, preventing the initial rise in intracellular sodium and subsequent calcium overload.

  • Reperfusion-Only Administration: Studies comparing administration during ischemia and reperfusion versus only at reperfusion found that protection was significantly greater when the drug was present during ischemia.[1] Some studies have found partial protection when administered only at reperfusion.[1]

  • Clinical Implications: In clinical settings like an acute heart attack, patients typically receive treatment upon arrival at the hospital, which is often at the point of reperfusion (e.g., via angioplasty).[1] The failure of clinical trials may be, in part, because the drug was not administered during the crucial ischemic window.[1]

Data Summary Tables

Table 1: Comparison of Zoniporide Efficacy in Preclinical Models

Study Model Species Ischemia/Reperfusion Time Key Finding Potency (EC50 / ED50) Reference
Isolated Heart (in vitro)Rabbit30 min / 120 min83% reduction in infarct size at 50 nM0.25 nM (EC50)[2][3][4]
Anesthetized Open-Chest (in vivo)Rabbit30 min / 120 min75% reduction in infarct size at 4 mg/kg/h0.45 mg/kg/h (ED50)[2][3]
Isolated MyocytesRatN/A (NHE-1 activity assay)Potent inhibitor of native NHE-1~73 nM (IC50)[8][9]
Blood-Perfused HeartRat150 min / 60 minImproved preservation of LV functionN/A[8][9]
Isolated Working HeartRat6 h (hypothermic storage)Concentration-dependent functional recovery176 nM (EC50 for CO recovery)[10]

Table 2: Summary of a Key Human Clinical Trial with Zoniporide

Trial Name/Identifier Patient Population Intervention Primary Endpoint Key Outcome Reference
Multicenter TrialHigh-risk patients undergoing noncardiac vascular surgeryZoniporide (3, 6, or 12 mg/kg/d) vs. PlaceboComposite of death, MI, CHF, arrhythmia by day 30No significant reduction in the primary endpoint. Study stopped for futility. The 12 mg/kg/d group had a non-significant higher event rate (18.5%) vs. placebo (15.7%).[5]

Experimental Protocols

Protocol 1: In Vitro Isolated Heart (Langendorff) Model for Infarct Size Assessment
  • Species: Rabbit

  • Procedure:

    • Hearts are rapidly excised and mounted on a Langendorff apparatus.

    • Hearts are retrogradely perfused with a Krebs-Henseleit buffer.

    • A 30-minute equilibration period is allowed.

    • Regional ischemia is induced by ligating a coronary artery for 30 minutes.

    • The ligature is released, and the heart is reperfused for 120 minutes.

    • Zoniporide or vehicle is included in the perfusate before and during ischemia and reperfusion.

    • At the end of reperfusion, the heart is stained with triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from viable (red) tissue.

    • The area at risk (AAR) and infarct area (IA) are measured to calculate the infarct size as a percentage of the AAR (% IA/AAR).[2]

Protocol 2: In Vivo Anesthetized Rabbit Model for Cardioprotection
  • Species: Rabbit

  • Procedure:

    • Rabbits are anesthetized, and a thoracotomy is performed to expose the heart.

    • A coronary artery is occluded for 30 minutes to induce regional ischemia.

    • The occlusion is released, allowing for 120 minutes of reperfusion.

    • Zoniporide or vehicle is administered as an intravenous infusion starting before ischemia and continuing through reperfusion.

    • Hemodynamic parameters (heart rate, blood pressure) are monitored throughout the experiment.

    • After reperfusion, the heart is excised and stained with TTC to determine the infarct size as described in Protocol 1.[3][4]

Visualizations

G cluster_ischemia Ischemic Phase cluster_pathway Cellular Cascade cluster_reperfusion Reperfusion Injury Ischemia Ischemia Acidosis Intracellular Acidosis (↓pH) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX_Reverse Na+/Ca2+ Exchanger Reversal Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Injury Cell Death / Infarction Ca_Overload->Injury Reperfusion Reperfusion Reperfusion->Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibits G cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials AnimalModels Animal Models (Rabbit, Rat) PreIschemiaAdmin Drug Administered BEFORE Ischemia AnimalModels->PreIschemiaAdmin RobustEfficacy High Efficacy (↓ Infarct Size) PreIschemiaAdmin->RobustEfficacy ConflictingData Conflicting Data RobustEfficacy->ConflictingData HumanPatients Human Patients (High-Risk, Comorbidities) ReperfusionAdmin Drug Administered AT REPERFUSION HumanPatients->ReperfusionAdmin LackOfEfficacy Lack of Efficacy (Trial Stopped for Futility) ReperfusionAdmin->LackOfEfficacy LackOfEfficacy->ConflictingData

References

Validation & Comparative

A Comparative Analysis of Zoniporide and Eniporide in Attenuating Myocardial Ischemic Injury

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardioprotective drug development, the inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1) has emerged as a promising therapeutic strategy to mitigate ischemia-reperfusion injury. Among the pharmacological agents investigated, Zoniporide and Eniporide have been the subject of numerous preclinical studies. This guide provides a detailed comparison of their performance in cardiac ischemia models, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Mechanism of Action: Targeting the Na+/H+ Exchanger

Both Zoniporide and Eniporide are selective inhibitors of the NHE-1.[1][2] During myocardial ischemia, the lack of oxygen leads to anaerobic metabolism and a subsequent increase in intracellular protons, causing acidosis.[3] The NHE-1 is activated to counteract this by extruding protons from the cell in exchange for sodium ions.[1][3] This leads to an intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of calcium.[3] This calcium overload is a critical factor in myocardial cell death and tissue damage upon reperfusion.[3] By inhibiting NHE-1, Zoniporide and Eniporide prevent this detrimental cascade of events, thereby protecting the heart muscle from injury.[1][2]

NHE-1_Inhibition_Pathway cluster_ischemia Myocardial Ischemia cluster_nhe1 NHE-1 Activity cluster_inhibitors Therapeutic Intervention Anaerobic Metabolism Anaerobic Metabolism Intracellular H+ Increase (Acidosis) Intracellular H+ Increase (Acidosis) Anaerobic Metabolism->Intracellular H+ Increase (Acidosis) NHE-1 Activation NHE-1 Activation Intracellular H+ Increase (Acidosis)->NHE-1 Activation Intracellular Na+ Increase Intracellular Na+ Increase NHE-1 Activation->Intracellular Na+ Increase Na+/Ca2+ Exchanger Reversal Na+/Ca2+ Exchanger Reversal Intracellular Na+ Increase->Na+/Ca2+ Exchanger Reversal Intracellular Ca2+ Overload Intracellular Ca2+ Overload Na+/Ca2+ Exchanger Reversal->Intracellular Ca2+ Overload Cell Death / Myocardial Injury Cell Death / Myocardial Injury Intracellular Ca2+ Overload->Cell Death / Myocardial Injury Zoniporide / Eniporide Zoniporide / Eniporide Zoniporide / Eniporide->NHE-1 Activation Inhibit

Caption: Signaling pathway of NHE-1 inhibition by Zoniporide and Eniporide.

Quantitative Comparison of Cardioprotective Efficacy

Preclinical studies have demonstrated that both Zoniporide and Eniporide are effective in reducing myocardial infarct size; however, Zoniporide has been shown to be more potent. The following tables summarize the key quantitative data from comparative and individual studies.

Table 1: In Vitro Potency and Efficacy in Rabbit Isolated Heart Model

CompoundEC50 (nM)Maximum Infarct Size Reduction (%)Reference
Zoniporide 0.2583%[4][5][6]
Eniporide 0.6958%[4][5][6]
Cariporide (for comparison) 5.11Not specified, but equivalent max reduction to Zoniporide[4][5][6]

EC50: Half-maximal effective concentration.

Table 2: In Vivo Efficacy in Rabbit Model of Myocardial Ischemia

CompoundED50 (mg/kg/h)Reference
Zoniporide 0.45[4][5]

ED50: Half-maximal effective dose.

Table 3: Efficacy in Other Animal Models

CompoundAnimal ModelKey FindingsReference
Zoniporide Rat1.4-fold decrease in myocardial necrosis area; 2.1-fold decrease in serum troponin I.[7]
Eniporide PigImproved cardiac performance and preserved high-energy phosphates.[2]

Experimental Protocols

The cardioprotective effects of Zoniporide and Eniporide have been evaluated in various well-established animal models of cardiac ischemia. Below are the detailed methodologies for the key experiments cited.

In Vitro Rabbit Isolated Heart (Langendorff) Model

  • Animal Model: New Zealand White male rabbits.

  • Experimental Setup: Hearts were isolated and perfused via the aorta with Krebs-Henseleit buffer in a Langendorff apparatus.

  • Ischemia/Reperfusion Protocol: Regional ischemia was induced for 30 minutes by ligating a branch of the left coronary artery, followed by 120 minutes of reperfusion.[4][5]

  • Drug Administration: Zoniporide, Eniporide, or vehicle was perfused through the hearts, typically starting 30 minutes before the onset of ischemia and continuing throughout the experiment.[5]

  • Outcome Measurement: Infarct size was determined at the end of the experiment by staining the heart tissue (e.g., with triphenyltetrazolium chloride) and was expressed as a percentage of the area at risk.[5]

In Vivo Rabbit Model of Myocardial Ischemia

  • Animal Model: Anesthetized New Zealand White male rabbits.

  • Experimental Setup: A thoracotomy was performed to expose the heart, and a snare was placed around a branch of the left coronary artery.

  • Ischemia/Reperfusion Protocol: Regional ischemia was induced for 30 minutes by tightening the snare, followed by 120 minutes of reperfusion.[4][5]

  • Drug Administration: Zoniporide or vehicle was administered as an intravenous infusion, starting 30 minutes before ischemia and continuing for a total of 2 hours.[5]

  • Outcome Measurement: Infarct size was measured post-mortem. Hemodynamic parameters such as mean arterial pressure and heart rate were monitored throughout the experiment.[4][5]

Experimental_Workflow cluster_preparation Animal Model Preparation cluster_protocol Ischemia-Reperfusion Protocol cluster_analysis Outcome Analysis Anesthesia Anesthesia Surgical Preparation Surgical Preparation Anesthesia->Surgical Preparation Hemodynamic Monitoring Hemodynamic Monitoring Surgical Preparation->Hemodynamic Monitoring Drug/Vehicle Administration (Pre-ischemia) Drug/Vehicle Administration (Pre-ischemia) Hemodynamic Monitoring->Drug/Vehicle Administration (Pre-ischemia) Regional Ischemia (e.g., 30 min) Regional Ischemia (e.g., 30 min) Drug/Vehicle Administration (Pre-ischemia)->Regional Ischemia (e.g., 30 min) Reperfusion (e.g., 120 min) Reperfusion (e.g., 120 min) Regional Ischemia (e.g., 30 min)->Reperfusion (e.g., 120 min) Euthanasia & Heart Excision Euthanasia & Heart Excision Reperfusion (e.g., 120 min)->Euthanasia & Heart Excision Heart Excision Heart Excision Infarct Size Measurement Infarct Size Measurement Heart Excision->Infarct Size Measurement Data Analysis Data Analysis Infarct Size Measurement->Data Analysis

References

Validating NHE-1 Selectivity: A Comparative Analysis of 2-Oxo-Zoniporide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise selectivity of a pharmacological inhibitor is paramount. This guide provides a comparative analysis of 2-Oxo-Zoniporide Hydrochloride, a potent, orally active inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), against other known NHE-1 inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to objectively evaluate its performance.

This compound is a derivative of Zoniporide, designed for improved oral bioavailability. Zoniporide has demonstrated high potency and remarkable selectivity for NHE-1, an integral membrane protein crucial for regulating intracellular pH (pHi).[1] Dysregulation of NHE-1 activity is implicated in various pathophysiological conditions, including myocardial ischemia-reperfusion injury and cancer, making it a significant therapeutic target.[1][2][3] This guide uses data available for Zoniporide to infer the selectivity profile of its 2-oxo derivative, a common approach in drug development when data for a new analog is not yet publicly available.

Comparative Selectivity of NHE-1 Inhibitors

The following table summarizes the inhibitory potency and selectivity of Zoniporide against other commonly used NHE-1 inhibitors. The data clearly illustrates the superior selectivity of Zoniporide for the NHE-1 isoform.

CompoundTarget IsoformIC50 / Ki (nM)Selectivity vs. NHE-2Selectivity vs. NHE-3
Zoniporide Human NHE-1 14 (IC50 / Ki) [4][5]>150-fold [1][4]>15,700-fold [4][5]
Human NHE-22200 (Ki)[4][5]--
Rat NHE-3220000 (Ki)[4][5]--
CariporideHuman NHE-1~130 - 5110[1][2]ModerateModerate
EniporideHuman NHE-1~690[1]LowLow
AmilorideNHE Isoforms~3180[6]Non-selectiveNon-selective
EIPANHE IsoformsHigh nM to low µMLowLow

Experimental Protocols for Determining NHE-1 Selectivity

The validation of NHE-1 selectivity involves specific in vitro assays that measure the inhibitor's effect on the exchanger's activity. Below are detailed methodologies for two key experiments.

Measurement of Intracellular pH (pHi) Recovery via H+ Efflux

This assay directly assesses the function of NHE-1 by monitoring its ability to extrude protons and restore intracellular pH following an acid load.

Protocol:

  • Cell Culture: Culture cells endogenously expressing NHE-1 (e.g., rat ventricular myocytes, human platelets) or a cell line overexpressing the specific human NHE isoform of interest (e.g., NHE-1, NHE-2, NHE-3) in appropriate media.[2]

  • Fluorescent Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM or cSNARF-1.

  • Acid Loading: Induce intracellular acidification by the ammonium prepulse technique (exposure to and subsequent removal of NH4Cl).[2]

  • Inhibitor Incubation: Perfuse the cells with a Na+-containing, bicarbonate-free buffer in the presence of varying concentrations of the test inhibitor (e.g., this compound).

  • pHi Measurement: Monitor the recovery of intracellular pH over time using fluorescence microscopy or a plate reader. The rate of pHi recovery is indicative of NHE-1 activity.

  • Data Analysis: Calculate the initial rate of pHi recovery for each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50 value.

22Na+ Uptake Assay

This method provides a direct measure of Na+ influx mediated by NHE activity.

Protocol:

  • Cell Preparation: Use cells expressing the target NHE isoform.

  • Acidification: Acidify the cells by pre-incubating them in a Na+-free buffer with a protonophore like nigericin at a low external pH.

  • Initiation of Uptake: Initiate Na+ uptake by transferring the cells to a buffer containing 22Na+ and varying concentrations of the inhibitor.

  • Termination of Uptake: After a short incubation period (e.g., 15-30 seconds), rapidly wash the cells with an ice-cold, Na+-free stop solution to remove extracellular 22Na+.[7]

  • Scintillation Counting: Lyse the cells and measure the intracellular 22Na+ using a scintillation counter.

  • Data Analysis: Determine the rate of 22Na+ uptake at each inhibitor concentration and calculate the IC50 value.

Visualizing Experimental and Biological Frameworks

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for assessing NHE-1 selectivity and the signaling pathway in which NHE-1 is involved.

G cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_measurement Measurement & Analysis cell_culture Cell Culture (NHE-1 expressing) dye_loading Load with pH-sensitive dye cell_culture->dye_loading acid_loading Induce intracellular acid load dye_loading->acid_loading inhibitor Incubate with varying concentrations of 2-Oxo-Zoniporide HCl acid_loading->inhibitor fluorescence Monitor pHi recovery (Fluorescence) inhibitor->fluorescence data_analysis Calculate rate of recovery fluorescence->data_analysis ic50 Determine IC50 value data_analysis->ic50

Caption: Workflow for NHE-1 H+ Efflux Assay.

G cluster_stimuli Upstream Stimuli cluster_signaling Intracellular Signaling cluster_effects Downstream Effects growth_factors Growth Factors receptor Receptor Tyrosine Kinases growth_factors->receptor ischemia Ischemia kinases Protein Kinases (e.g., ERK, Akt) ischemia->kinases hormones Hormones hormones->receptor receptor->kinases nhe1 NHE-1 Activation kinases->nhe1 na_influx Na+ Influx nhe1->na_influx h_efflux H+ Efflux nhe1->h_efflux phi_regulation pHi Regulation h_efflux->phi_regulation cell_survival Cell Survival & Proliferation phi_regulation->cell_survival inhibitor 2-Oxo-Zoniporide HCl inhibitor->nhe1

Caption: Simplified NHE-1 Signaling Pathway.

References

Zoniporide: A Comparative Guide to its Cardioprotective Effects Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardioprotective effects of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), across various preclinical species. The data presented is intended to inform researchers, scientists, and drug development professionals on the efficacy and mechanisms of Zoniporide, and to provide detailed experimental context for future studies.

Executive Summary

Zoniporide has consistently demonstrated significant cardioprotective effects in various animal models of myocardial ischemia-reperfusion (I/R) injury. By selectively inhibiting NHE-1, Zoniporide mitigates the detrimental intracellular sodium and calcium overload that occurs during ischemic events, thereby reducing infarct size and improving cardiac function. This guide summarizes the key quantitative data from studies in rabbits, rats, and other species, providing a comparative overview of its potency and efficacy. Detailed experimental protocols and a review of the underlying signaling pathways are also presented to facilitate the design and interpretation of related research.

Comparative Efficacy of Zoniporide

The cardioprotective efficacy of Zoniporide has been most extensively studied in rabbit and rat models. The following tables summarize the key quantitative findings from these studies, comparing its effects on myocardial infarct size, hemodynamic parameters, and its inhibitory potency against NHE-1.

Table 1: Effect of Zoniporide on Myocardial Infarct Size
SpeciesModelTreatment ProtocolInfarct Size Reduction vs. ControlReference(s)
Rabbit In Vivo Ischemia-Reperfusion (30 min ischemia / 120 min reperfusion)4 mg/kg/h intravenous infusion75%[1]
Rabbit Langendorff (Isolated Heart) (30 min ischemia / 120 min reperfusion)50 nM constant perfusion83%[1][2]
Rat Ischemia-ReperfusionNot specified1.4-fold decrease in necrosis area[3]
Rat Isolated Working Heart (6h hypothermic storage / 45 min reperfusion)1 µM in cardioplegic solutionSignificant functional recovery[4]
Table 2: Hemodynamic Effects of Zoniporide
SpeciesModelDosageEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Reference(s)
Rabbit In Vivo Ischemia-ReperfusionUp to 4 mg/kg/hNo significant changeNo significant change[1]
Rat Isolated, blood-perfused heart1 mg/kg bolus + 1.98 mg/kg/h infusionImproved coronary perfusion pressureNot reported[5]
Table 3: Comparative Potency of NHE-1 Inhibitors
CompoundSpecies/SystemIC50 / EC50Reference(s)
Zoniporide Rabbit (Langendorff - Infarct Size)EC50: 0.25 nM[1]
Zoniporide Rat Ventricular Myocytes (NHE-1 activity)IC50: 73 nM (at 25°C)[5]
Zoniporide Human Platelets (NHE-1 mediated swelling)-[6]
Cariporide Rabbit (Langendorff - Infarct Size)EC50: 5.11 nM[1]
Eniporide Rabbit (Langendorff - Infarct Size)EC50: 0.69 nM[1]

Mechanism of Action and Signaling Pathways

Zoniporide exerts its cardioprotective effects by selectively inhibiting the Na+/H+ exchanger isoform 1 (NHE-1). During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ in exchange for H+. This rise in intracellular Na+ reverses the direction of the Na+/Ca2+ exchanger, causing a detrimental increase in intracellular Ca2+ concentration. This calcium overload contributes to mitochondrial dysfunction, hypercontracture, and ultimately, cell death upon reperfusion. By blocking NHE-1, Zoniporide prevents this cascade of events.

Recent studies have also elucidated downstream signaling pathways involved in Zoniporide's cardioprotective mechanism. Notably, the activation of the STAT3 and ERK1/2 pathways has been shown to be critical for its beneficial effects.

Zoniporide_Signaling_Pathway Zoniporide Zoniporide NHE1 NHE-1 Zoniporide->NHE1 Inhibits STAT3 STAT3 Activation Zoniporide->STAT3 ERK12 ERK1/2 Activation Zoniporide->ERK12 Na_influx Intracellular Na+ Influx NHE1->Na_influx Mediates Ca_overload Intracellular Ca2+ Overload Na_influx->Ca_overload Leads to Injury Myocardial Injury (Infarction, Stunning) Ca_overload->Injury Cardioprotection Cardioprotection STAT3->Cardioprotection ERK12->Cardioprotection

Zoniporide's Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate the cardioprotective effects of Zoniporide.

In Vivo Myocardial Ischemia-Reperfusion Model (Rabbit)
  • Animal Preparation: Male New Zealand White rabbits are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart. A snare is placed around a major branch of the left coronary artery.

  • Hemodynamic Monitoring: Catheters are placed to monitor arterial pressure and heart rate.

  • Drug Administration: Zoniporide or vehicle is infused intravenously, typically starting 30 minutes before the onset of ischemia and continuing throughout reperfusion.

  • Ischemia and Reperfusion: The coronary artery snare is tightened to induce regional ischemia for 30 minutes, followed by release of the snare to allow for 120 minutes of reperfusion.

  • Infarct Size Measurement: At the end of reperfusion, the heart is excised. The area at risk is delineated, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining. Infarct size is expressed as a percentage of the area at risk.

InVivo_Workflow start Start anesthesia Anesthesia & Surgical Preparation start->anesthesia monitoring Hemodynamic Monitoring anesthesia->monitoring drug_admin Zoniporide/Vehicle Administration (IV) monitoring->drug_admin ischemia Induce Ischemia (30 min) drug_admin->ischemia reperfusion Reperfusion (120 min) ischemia->reperfusion measurement Measure Infarct Size reperfusion->measurement end End measurement->end

In Vivo Ischemia-Reperfusion Workflow
Langendorff Isolated Heart Model (Rabbit)

  • Heart Isolation: Rabbits are anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused via the aorta with a warmed, oxygenated Krebs-Henseleit solution.

  • Functional Measurements: A balloon is inserted into the left ventricle to measure isovolumetric function (e.g., left ventricular developed pressure).

  • Drug Perfusion: Zoniporide or vehicle is added to the perfusate, typically for 30 minutes before ischemia.

  • Global Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a set period (e.g., 30 minutes), followed by reperfusion (e.g., 120 minutes).

  • Infarct Size Assessment: The heart is sectioned and stained with TTC to determine infarct size.

Platelet Swelling Assay (NHE-1 Activity)
  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected and centrifuged to obtain PRP.

  • Assay: The PRP is added to a hyperosmotic sodium propionate medium. The influx of sodium propionate via NHE-1 causes the platelets to swell.

  • Measurement: The rate of platelet swelling is measured as a change in light absorbance over time using a spectrophotometer.

  • Inhibition: The assay is performed in the presence of various concentrations of Zoniporide to determine its inhibitory effect on NHE-1-mediated swelling.

Comparison with Alternative Cardioprotective Agents

While Zoniporide and other NHE-1 inhibitors have shown considerable promise in preclinical models, other classes of drugs are also being investigated for cardioprotection during ischemia-reperfusion injury.

Table 4: Comparison of Cardioprotective Strategies
Drug ClassMechanism of ActionAdvantagesDisadvantages/Challenges
NHE-1 Inhibitors (e.g., Zoniporide, Cariporide) Block Na+/H+ exchange, reducing intracellular Na+ and Ca2+ overload.High potency and selectivity; effective in various preclinical models.Mixed results in clinical trials; potential for off-target effects at high doses.
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors (e.g., Cyclosporine A) Inhibit the opening of the mPTP, preventing mitochondrial swelling and cell death.Directly targets a key event in reperfusion injury.Immunosuppressive effects; inconsistent clinical trial outcomes.
Beta-Blockers (e.g., Metoprolol) Reduce myocardial oxygen demand; anti-arrhythmic and anti-inflammatory effects.Well-established clinical use for cardiovascular diseases.Negative inotropic effects may be detrimental in acute heart failure.
GLP-1 Receptor Agonists (e.g., Liraglutide) Activate pro-survival signaling pathways (e.g., PI3K/Akt); anti-inflammatory effects.Pleiotropic cardioprotective effects; beneficial in diabetic patients.Primarily developed for diabetes; optimal dosing for cardioprotection is unclear.
SGLT2 Inhibitors (e.g., Empagliflozin) Multiple proposed mechanisms including improved cardiac metabolism and ion homeostasis.Demonstrated cardiovascular benefits in large clinical trials for heart failure.Indirect mechanisms of cardioprotection are still being fully elucidated.

Conclusion

Zoniporide is a potent and selective NHE-1 inhibitor with well-documented cardioprotective effects in a range of preclinical models, most notably in rabbits and rats. Its mechanism of action, centered on the prevention of intracellular sodium and calcium overload, is well-understood, and involves the activation of pro-survival signaling pathways. While clinical translation of NHE-1 inhibitors has faced challenges, the robust preclinical data for Zoniporide underscores the therapeutic potential of this pharmacological target. This guide provides a foundational resource for researchers to compare the efficacy of Zoniporide across species and to design future studies aimed at further elucidating its cardioprotective mechanisms and optimizing its therapeutic application.

References

NHE-1 Inhibitors on Trial: A Comparative Review of Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical trials investigating Na+/H+ Exchanger-1 (NHE-1) inhibitors reveals a complex landscape of initial promise, particularly in preclinical studies, followed by significant challenges in translating these findings to clinical efficacy and safety. This report provides a detailed comparison of the outcomes from key clinical trials of NHE-1 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. The analysis covers trials in both cardiovascular disease and Duchenne Muscular Dystrophy (DMD), highlighting the divergent paths of these therapeutic candidates.

Executive Summary

Despite a strong preclinical rationale for the use of NHE-1 inhibitors in preventing ischemia-reperfusion injury in cardiac events, large-scale clinical trials have largely failed to demonstrate a clear clinical benefit. Key trials such as GUARDIAN and EXPEDITION for cariporide, and ESCAMI for eniporide, were unable to meet their primary endpoints for reducing mortality and myocardial infarction, with some trials even indicating potential harm. In contrast, early-phase trials of rimeporide for Duchenne Muscular Dystrophy have shown a favorable safety profile, suggesting a potential, albeit different, therapeutic avenue for this class of drugs.

Comparative Analysis of Clinical Trial Outcomes

The clinical development of NHE-1 inhibitors has been most extensive in the context of acute coronary syndromes and cardiac surgery. The following tables summarize the key quantitative outcomes from the major clinical trials.

Table 1: Cariporide Clinical Trial Outcomes
Trial Name Phase Patient Population N Intervention Arms Primary Endpoint Key Outcomes
GUARDIAN IIIUnstable angina, NSTEMI, high-risk PCI or CABG11,590Placebo, Cariporide (20, 80, 120 mg)All-cause mortality or myocardial infarction (MI) at 36 daysNo significant overall benefit. In the 120 mg arm, a 10% relative risk reduction was observed (p=0.12). In the CABG subgroup, the 120 mg dose showed a 25% risk reduction in death or MI.[1]
EXPEDITION IIIHigh-risk coronary artery bypass graft (CABG) surgery5,761Placebo, Cariporide (180 mg loading dose, then infusion)Death or MI at 5 daysStatistically significant reduction in the primary endpoint (16.6% vs. 20.3% for placebo, p=0.0002). However, there was an increase in mortality (2.2% vs. 1.5% for placebo, p=0.02), associated with an increase in cerebrovascular events.[2][3]
Table 2: Eniporide Clinical Trial Outcomes
Trial Name Phase Patient Population N Intervention Arms Primary Endpoint Key Outcomes
ESCAMI IIAcute ST-elevation MI undergoing reperfusion therapy1,389Placebo, Eniporide (50, 100, 150, 200 mg)Infarct size (cumulative release of α-HBDH)No significant reduction in infarct size or improvement in clinical outcome.[4] A subgroup analysis suggested a reduction in heart failure incidence in patients with late reperfusion (>4 hours).[4]
Table 3: Rimeporide Clinical Trial Outcomes
Trial Name Phase Patient Population N Intervention Arms Primary Endpoint Key Outcomes
NCT02710591 IbAmbulant boys with Duchenne Muscular Dystrophy (DMD)20Rimeporide (multiple ascending oral doses)Safety and tolerabilityRimeporide was found to be safe and well-tolerated at all tested doses.[5] Exploratory pharmacodynamic biomarkers showed a positive effect, supporting its therapeutic potential.[5]

Experimental Protocols

A detailed examination of the experimental methodologies is crucial for interpreting the trial outcomes.

GUARDIAN Trial (Cariporide)
  • Inclusion Criteria: Patients aged 18 years or older with unstable angina, non-ST-elevation myocardial infarction (NSTEMI), or undergoing high-risk percutaneous coronary intervention (PCI) or coronary artery bypass grafting (CABG).

  • Exclusion Criteria: Patients scheduled for partial or complete nephrectomy, pheochromocytoma surgery, liver or kidney transplantation, requiring preoperative intravenous vasoactive medications, or with conditions precluding routine blood pressure management.[6]

  • Dosing: Intravenous infusions of 20, 80, or 120 mg of cariporide or placebo administered over 60 minutes, three times daily.

  • Endpoint Definition: The primary endpoint was a composite of all-cause mortality or new myocardial infarction (MI) within 36 days of randomization. MI was defined by specific changes in cardiac enzymes and electrocardiogram (ECG) readings.

EXPEDITION Trial (Cariporide)
  • Inclusion Criteria: High-risk patients undergoing CABG surgery.

  • Exclusion Criteria: Not explicitly detailed in the provided search results.

  • Dosing: A 180 mg intravenous loading dose of cariporide or placebo administered over one hour before surgery, followed by a continuous infusion.[2][3]

  • Endpoint Definition: The primary endpoint was the composite of death or MI at 5 days post-surgery.

ESCAMI Trial (Eniporide)
  • Inclusion Criteria: Patients with acute ST-elevation myocardial infarction (MI) scheduled for reperfusion therapy (thrombolysis or primary PCI).

  • Exclusion Criteria: Not explicitly detailed in the provided search results.

  • Dosing: A single 10-minute intravenous infusion of 50, 100, 150, or 200 mg of eniporide or placebo before reperfusion.[4]

  • Endpoint Definition: The primary endpoint was the size of the myocardial infarct, as measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours.[4]

NCT02710591 Trial (Rimeporide)
  • Inclusion Criteria: Ambulant boys aged 6 to 14 years with a confirmed diagnosis of Duchenne Muscular Dystrophy.[7]

  • Exclusion Criteria: Not explicitly detailed in the provided search results.

  • Dosing: Multiple ascending oral doses of rimeporide, administered three times daily for four weeks.[7]

  • Endpoint Definition: The primary endpoint was the safety and tolerability of rimeporide. Secondary endpoints included pharmacokinetics and exploratory biomarkers of muscle damage and inflammation.[8]

Signaling Pathways and Experimental Workflows

NHE-1 Signaling in Cardiac Ischemia-Reperfusion Injury

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates the NHE-1 transporter. This results in an influx of Na+ and a subsequent increase in intracellular Ca2+ via the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to cellular injury and death.[9][10]

NHE1_Ischemia_Reperfusion Ischemia Myocardial Ischemia Anaerobic_Metabolism Anaerobic Metabolism Ischemia->Anaerobic_Metabolism Intracellular_Acidosis Intracellular Acidosis (↓ pH) Anaerobic_Metabolism->Intracellular_Acidosis NHE1_Activation NHE-1 Activation Intracellular_Acidosis->NHE1_Activation Na_Influx Na+ Influx NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX_Reverse Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Cell_Injury Cellular Injury & Death Ca_Overload->Cell_Injury NHE1_Inhibitor NHE-1 Inhibitors (e.g., Cariporide, Eniporide) NHE1_Inhibitor->NHE1_Activation

NHE-1 signaling cascade in cardiac ischemia-reperfusion injury.
Role of NHE-1 in Duchenne Muscular Dystrophy

In Duchenne Muscular Dystrophy, the absence of dystrophin leads to sarcolemmal instability, resulting in increased intracellular Na+ and Ca2+. The over-activation of NHE-1 is thought to contribute to this ion dysregulation, exacerbating muscle damage.

NHE1_DMD_Pathway No_Dystrophin Absence of Dystrophin Membrane_Instability Sarcolemmal Instability No_Dystrophin->Membrane_Instability Ion_Dysregulation Na+ and Ca2+ Dysregulation Membrane_Instability->Ion_Dysregulation NHE1_Overactivation NHE-1 Over-activation Ion_Dysregulation->NHE1_Overactivation Increased_Na_Influx Increased Na+ Influx NHE1_Overactivation->Increased_Na_Influx NCX_Reverse_DMD Reverse Mode Na+/Ca2+ Exchanger (NCX) Increased_Na_Influx->NCX_Reverse_DMD Increased_Ca_Influx Increased Intracellular Ca2+ NCX_Reverse_DMD->Increased_Ca_Influx Muscle_Damage Progressive Muscle Damage Increased_Ca_Influx->Muscle_Damage Rimeporide Rimeporide Rimeporide->NHE1_Overactivation

Proposed role of NHE-1 in the pathophysiology of Duchenne Muscular Dystrophy.
Clinical Trial Experimental Workflow

The general workflow for the reviewed clinical trials involved several key stages, from patient screening to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (NHE-1 Inhibitor) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Intervention Drug Administration (Specified Dosing Regimen) Treatment_Arm->Intervention Placebo_Arm->Intervention Follow_up Follow-up Period Intervention->Follow_up Endpoint_Assessment Endpoint Assessment (Primary & Secondary) Follow_up->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Results Trial Results Data_Analysis->Results

Generalized experimental workflow for the reviewed NHE-1 inhibitor clinical trials.

Conclusion

The clinical journey of NHE-1 inhibitors has been a tale of two distinct narratives. In the cardiovascular arena, despite a strong mechanistic rationale, the translation from preclinical promise to clinical success has been fraught with challenges, ultimately leading to the discontinuation of development for several candidates due to a lack of efficacy and safety concerns. Conversely, the investigation of rimeporide in Duchenne Muscular Dystrophy, while still in its early stages, has demonstrated a favorable safety profile, offering a glimmer of hope for this class of compounds in a different therapeutic context. Future research should focus on refining patient selection, optimizing dosing strategies, and potentially exploring combination therapies to unlock the therapeutic potential of NHE-1 inhibition.

References

A Comparative Guide to Validating the Mechanism of Action of 2-Oxo-Zoniporide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Oxo-Zoniporide Hydrochloride, a potent and selective inhibitor of the Na+/H+ Exchanger isoform 1 (NHE-1). We will delve into its mechanism of action, present experimental data comparing it with alternative inhibitors, and provide detailed protocols for validation.

Mechanism of Action of this compound

This compound is an orally active compound designed to selectively inhibit the sodium-hydrogen exchanger type 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that plays a critical role in regulating intracellular pH (pHi) by extruding one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+).[3][4]

Under pathological conditions such as myocardial ischemia, intracellular acidosis triggers the hyperactivity of NHE-1.[4] This leads to a massive influx of Na+, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a detrimental overload of intracellular calcium. This calcium overload contributes significantly to cell death and tissue injury, particularly in the heart.[4]

This compound blocks this pathway by directly inhibiting NHE-1. This action prevents the sharp increase in intracellular Na+ and the subsequent Ca2+ overload, thereby protecting cells from ischemia-induced damage. This makes it a promising agent for studying and potentially treating myocardial ischemic injury.[1][4]

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Na_out Na+ Na_in Na+ Overload NHE1 NHE-1 NHE1->Na_out Na+ influx NHE1->Na_in H_in H+ H_in->NHE1 Ischemia-induced Acidosis Activates Ca_overload Ca2+ Overload (via reverse NCX) Na_in->Ca_overload Injury Cell Injury / Death Ca_overload->Injury Zoniporide 2-Oxo-Zoniporide Hydrochloride Zoniporide->NHE1 Inhibits

Caption: Signaling pathway of NHE-1 inhibition by this compound.

Comparison with Alternative NHE-1 Inhibitors

The therapeutic potential of NHE-1 inhibition has led to the development of several compounds. This compound belongs to a class of highly potent and selective inhibitors. The table below compares its parent compound, Zoniporide, with other notable alternatives.

InhibitorClassSelectivity (Ki Values)In Vitro Potency (IC50)Key Characteristics
Zoniporide Pyrazole-guanidineNHE-1: 14 nMNHE-2: 2,200 nMNHE-3: 220,000 nM[5]14 nM (for 22Na+ uptake)[6]Highly potent and selective for NHE-1; provides cardioprotection in vivo.[5]
Cariporide Benzoyl-guanidineModerately selective for NHE-1.~630 nMOne of the most studied NHE-1 inhibitors; clinical trials showed mixed results.[3]
Eniporide Benzoyl-guanidineModerately selective for NHE-1.~250 nMSimilar structure and activity profile to Cariporide.[7]
Amiloride Pyrazinoyl-guanidineNon-selective; also inhibits other exchangers and channels.~3,000 - 10,000 nMA potassium-sparing diuretic with broad activity; used as a general NHE inhibitor in research.[8]
5-(N,N-dimethyl)-Amiloride (DMA) Amiloride AnalogMore potent and selective for NHE-1 than Amiloride.Ki = 20 nM[9]A valuable research tool for probing NHE-1 function with higher precision than Amiloride.[9]

Note: Data for this compound is benchmarked against its well-characterized parent compound, Zoniporide.

Experimental Protocols for Validating Mechanism of Action

Validating the inhibitory action of this compound on NHE-1 requires specific cellular assays. The most common method involves monitoring the recovery of intracellular pH (pHi) in cells following an induced acid load.

Protocol: Intracellular pH Measurement by Fluorometry

This protocol uses the pH-sensitive fluorescent dye BCECF-AM to measure NHE-1 activity.

1. Cell Preparation:

  • Culture cells expressing NHE-1 (e.g., human NHE-1-expressing fibroblasts, AP-1 cells, or primary cardiomyocytes) on glass coverslips suitable for microscopy.

  • Grow cells to 70-80% confluency.

2. Dye Loading:

  • Prepare a loading buffer (e.g., HEPES-buffered saline).

  • Incubate cells with 2-5 µM BCECF-AM in the loading buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with the buffer to remove extracellular dye.

3. Induction of Acid Load:

  • Induce intracellular acidosis using the NH4Cl prepulse technique.

  • Perfuse the cells with a solution containing 20 mM NH4Cl for 5 minutes.

  • Switch to a Na+-free solution (substituting Na+ with N-methyl-D-glucamine) to remove the NH4Cl, causing a rapid drop in pHi.

4. Monitoring pH Recovery:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a fluorometer.

  • Excite BCECF alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).

  • Record the ratio of fluorescence emission intensity (at ~535 nm) from the two excitation wavelengths. This ratio is proportional to pHi.

  • Initiate pHi recovery by reintroducing a Na+-containing solution. The rate of pHi recovery is a direct measure of NHE-1 activity.

5. Inhibitor Validation:

  • Repeat the experiment, but pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes before the acid load.

  • The inhibitor should be present throughout the acid load and recovery phases.

  • Measure the rate of Na+-dependent pHi recovery in the presence of the inhibitor.

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

A 1. Culture NHE-1 Expressing Cells on Glass Coverslips B 2. Load Cells with pH-sensitive Dye (e.g., BCECF-AM) A->B C 3. Pre-incubate with Vehicle or 2-Oxo-Zoniporide HCl B->C D 4. Induce Intracellular Acid Load (NH4Cl Prepulse Technique) C->D E 5. Monitor pHi Recovery via Fluorescence Ratio Imaging D->E F 6. Calculate Rate of Na+-dependent pHi Recovery E->F G 7. Plot Dose-Response Curve and Determine IC50 F->G

Caption: Workflow for validating NHE-1 inhibition using a fluorescence-based pHi assay.

References

Benchmarking Zoniporide: A Comparative Guide to Novel Cardioprotectants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cardioprotective therapies is rapidly evolving, with novel agents targeting diverse molecular pathways to mitigate the damage caused by myocardial ischemia-reperfusion injury. This guide provides an objective comparison of the preclinical performance of Zoniporide, a potent and selective Na+/H+ exchanger isoform 1 (NHE-1) inhibitor, against emerging classes of cardioprotectants: SGLT2 inhibitors, GLP-1 receptor agonists, and anti-inflammatory agents.[1]

Quantitative Performance Analysis

The following table summarizes the preclinical efficacy of Zoniporide and selected novel cardioprotectants in reducing myocardial infarct size, a key indicator of cardioprotection.

CompoundClassAnimal ModelInfarct Size Reduction (vs. Control)Reference
Zoniporide NHE-1 InhibitorRabbitUp to 83%[2]
Empagliflozin SGLT2 InhibitorRat~29% (65±7% to 46±8%)[3]
Mouse~50% (16.9±1.0% to 8.4±1.5%)[4]
Liraglutide GLP-1 Receptor AgonistMouse~27% (28.8±3.3% to 20.9±1.7%)[5]
Canakinumab Anti-inflammatory (IL-1β inhibitor)N/A (Preclinical infarct size data limited)Primarily clinical data on MACE reduction[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Zoniporide: Isolated Rabbit Heart (Langendorff) and In Vivo Rabbit Models
  • Isolated Rabbit Heart (Langendorff Model): This ex vivo model allows for the assessment of cardioprotective agents independent of systemic physiological effects.[8][9][10][11] Hearts from New Zealand White rabbits are excised and retrogradely perfused via the aorta with Krebs-Henseleit buffer. After a stabilization period, regional ischemia is induced by ligating a coronary artery for 30 minutes, followed by 120 minutes of reperfusion. Zoniporide is administered prior to and during the ischemic and reperfusion periods. Infarct size is determined by staining with triphenyltetrazolium chloride (TTC) and is expressed as a percentage of the area at risk.[2]

  • In Vivo Rabbit Model: Anesthetized rabbits undergo a thoracotomy to expose the heart. A coronary artery is occluded for 30 minutes, followed by 2 hours of reperfusion. Zoniporide is administered intravenously as a bolus followed by a continuous infusion. Hemodynamic parameters are monitored throughout the experiment. Infarct size is assessed using TTC staining.[2]

Empagliflozin: In Vivo Rat and Mouse Models of Myocardial Infarction
  • Rat Model: Male Wistar rats are subjected to regional myocardial ischemia by ligating the left anterior descending (LAD) coronary artery. In chronic treatment protocols, Empagliflozin (e.g., 10 mg/kg/day) is administered orally for several days prior to the ischemic event.[3][12][13] In acute protocols, the drug is given shortly before ischemia or at the onset of reperfusion. Ischemia is typically maintained for 30-45 minutes, followed by reperfusion for 24 hours to several weeks. Cardiac function is assessed by echocardiography, and infarct size is determined by TTC staining.[3][14][15]

  • Mouse Model: C57BL/6J mice are fed a Western diet to induce a metabolic syndrome-like phenotype.[16] Empagliflozin (e.g., 10 mg/kg/day) is administered via gavage for a period of weeks. Myocardial infarction is induced by 30 minutes of LAD ligation followed by 2 hours of reperfusion.[16] In another model, a single intraperitoneal injection of Empagliflozin is given at the time of or 2 hours after permanent LAD ligation, or 10 minutes before reperfusion in an ischemia-reperfusion injury model.[4] Infarct size is measured using TTC staining.[4][17]

Liraglutide: In Vivo Mouse Model of Myocardial Infarction
  • Mouse Model: Male C57BL/6 mice receive twice-daily subcutaneous injections of Liraglutide (e.g., 200 µg/kg) for 7 days.[5][18] Myocardial infarction is then induced by permanent ligation of the LAD coronary artery. Survival, cardiac function (echocardiography), and infarct size (histological analysis) are assessed at various time points post-MI (e.g., 28 days).[5][18][19]

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of these agents are mediated by distinct and sometimes overlapping signaling pathways.

Experimental Workflow for Preclinical Cardioprotection Studies

G cluster_pre Pre-Ischemia cluster_isch Ischemia-Reperfusion cluster_post Post-Reperfusion Assessment Animal_Model Animal Model Selection (e.g., Rabbit, Rat, Mouse) Drug_Admin Drug Administration (e.g., Zoniporide, Empagliflozin, Liraglutide) Animal_Model->Drug_Admin Ischemia Induction of Myocardial Ischemia (e.g., Coronary Artery Ligation) Drug_Admin->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Func_Assess Cardiac Function Assessment (e.g., Echocardiography) Reperfusion->Func_Assess Infarct_Size Infarct Size Measurement (e.g., TTC Staining) Reperfusion->Infarct_Size Mol_Analysis Molecular Analysis (e.g., Western Blot) Reperfusion->Mol_Analysis

General workflow for in vivo cardioprotection studies.
Zoniporide Signaling Pathway

Zoniporide's primary mechanism is the inhibition of the Na+/H+ exchanger (NHE-1), which becomes overactive during ischemia.[1] This inhibition prevents intracellular Na+ and subsequent Ca2+ overload upon reperfusion, a key driver of cell death. Additionally, studies have shown that Zoniporide's cardioprotective effects involve the activation of the STAT3 signaling pathway.[20][21]

G Zoniporide Zoniporide NHE1 NHE-1 Zoniporide->NHE1 inhibits STAT3 STAT3 Activation Zoniporide->STAT3 activates Na_overload Intracellular Na+ Overload NHE1->Na_overload Ca_overload Intracellular Ca2+ Overload Na_overload->Ca_overload Injury Reperfusion Injury Ca_overload->Injury Cardioprotection Cardioprotection STAT3->Cardioprotection

Zoniporide's dual mechanism of cardioprotection.
Empagliflozin Signaling Pathway

The cardioprotective mechanisms of SGLT2 inhibitors like Empagliflozin are multifactorial. They are thought to involve the activation of the AMPK and STAT3 signaling pathways, which play crucial roles in cellular energy homeostasis, and the reduction of oxidative stress and inflammation.[22][23][24][25][26] Some evidence also suggests an inhibitory effect on NHE-1.[12]

G Empagliflozin Empagliflozin AMPK AMPK Activation Empagliflozin->AMPK STAT3 STAT3 Activation Empagliflozin->STAT3 NHE1 NHE-1 Inhibition Empagliflozin->NHE1 Metabolism Improved Cardiac Metabolism AMPK->Metabolism Oxidative_Stress Reduced Oxidative Stress STAT3->Oxidative_Stress Cardioprotection Cardioprotection NHE1->Cardioprotection Metabolism->Cardioprotection Oxidative_Stress->Cardioprotection

Empagliflozin's multifaceted cardioprotective pathways.
Liraglutide Signaling Pathway

GLP-1 receptor agonists such as Liraglutide exert their cardioprotective effects through the activation of the GLP-1 receptor, leading to the engagement of pro-survival signaling cascades. Key pathways include the PI3K/Akt and ERK1/2 pathways, which promote cell survival and inhibit apoptosis.[5][27][28][29][30][31][32] Activation of the PPARα pathway has also been implicated in improving cardiac metabolism.[30][33]

G Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R activates PI3K_Akt PI3K/Akt Pathway GLP1R->PI3K_Akt ERK12 ERK1/2 Pathway GLP1R->ERK12 PPARa PPARα Pathway GLP1R->PPARa Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis ERK12->Apoptosis Metabolism Improved Metabolism PPARa->Metabolism Cardioprotection Cardioprotection Apoptosis->Cardioprotection Metabolism->Cardioprotection

Liraglutide's GLP-1 receptor-mediated signaling.
Canakinumab Signaling Pathway

Canakinumab is a human monoclonal antibody that targets Interleukin-1β (IL-1β), a key pro-inflammatory cytokine in the atherosclerosis cascade. By neutralizing IL-1β, Canakinumab disrupts the downstream inflammatory signaling, leading to a reduction in cardiovascular events, as demonstrated in clinical trials.[6][7][34][35][36]

G Canakinumab Canakinumab IL1b Interleukin-1β (IL-1β) Canakinumab->IL1b neutralizes MACE Reduced Major Adverse Cardiovascular Events Canakinumab->MACE IL1R IL-1 Receptor IL1b->IL1R Inflammation Pro-inflammatory Signaling (e.g., IL-6, hs-CRP) IL1R->Inflammation Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis

Canakinumab's anti-inflammatory mechanism of action.

References

Safety Operating Guide

Personal protective equipment for handling 2-Oxo-Zoniporide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Oxo-Zoniporide Hydrochloride. The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

Given the limited and sometimes conflicting safety data available for this compound, a cautious approach to handling is recommended. The following PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryMinimum RequirementRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or airborne particles of the compound.[1]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact. The specific glove material should be resistant to the solvent used.[1][2][3]
Body Protection Laboratory coatProtects against incidental contact and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of dust or aerosols. For operations that may generate dust, a suitable respirator should be considered.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperature is typically at room temperature for short-term use, but always refer to the Certificate of Analysis for specific lot data.[5] For solutions in solvent, storage at -20°C for one month or -80°C for six months is recommended.[1]

Weighing and Solution Preparation:

  • All weighing and solution preparation should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Use appropriate tools to handle the solid compound to avoid generating dust.

  • When preparing solutions, slowly add the compound to the solvent to prevent splashing.

Disposal Plan

All waste materials containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed waste container.

  • Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.[2][3]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow and Mechanism of Action

2-Oxo-Zoniporide is a metabolite of Zoniporide.[6] Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[5][7][8] The inhibition of NHE-1 is a key mechanism in protecting cardiac cells from ischemia-reperfusion injury.[7][8]

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive & Inspect Compound store Store Appropriately receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Solution weigh->dissolve treat Treat Cells/Tissues dissolve->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze decontaminate Decontaminate Work Area analyze->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A generalized workflow for handling this compound in a laboratory setting.

The primary mechanism of action of the parent compound, Zoniporide, involves the inhibition of the NHE-1 transporter. This transporter is crucial in regulating intracellular pH. During events like myocardial ischemia, NHE-1 hyperactivity leads to an influx of sodium, which in turn causes calcium overload and cell injury. By inhibiting NHE-1, Zoniporide helps to prevent this detrimental cascade.[7]

mechanism_of_action Zoniporide's Mechanism of Action ischemia Myocardial Ischemia acidosis Intracellular Acidosis (H+ increase) ischemia->acidosis nhe1 NHE-1 Transporter acidosis->nhe1 activates na_influx Na+ Influx ca_overload Ca2+ Overload na_influx->ca_overload via Na+/Ca2+ exchanger cell_injury Cardiac Cell Injury ca_overload->cell_injury nhe1->na_influx zoniporide Zoniporide zoniporide->nhe1 inhibits

Caption: The signaling pathway of Zoniporide's cardioprotective effect through NHE-1 inhibition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-Zoniporide Hydrochloride
Reactant of Route 2
2-Oxo-Zoniporide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.